6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWZDBHHDVSKD-JFBQKNIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of the iridoid glycoside, 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, from the flowering parts of Buddleja asiatica Lour. This document details the experimental protocols, physicochemical and spectroscopic data of the compound, and a visual representation of the isolation workflow.
Compound Overview
This compound is a naturally occurring iridoid glycoside that has been isolated from Buddleja asiatica (family Scrophulariaceae).[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, and catalpol derivatives, in particular, have garnered interest for their potential therapeutic properties, including anti-inflammatory and hepatoprotective effects.[1] The structural characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 147714-71-4 | [2] |
| Molecular Formula | C₂₆H₃₂O₁₃ | [2] |
| Molecular Weight | 552.5 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Spectroscopic Data
The structural elucidation of this compound was primarily based on NMR and MS data.
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.17 | d | 8.7 |
| H-3 | 6.38 | d | 5.8 |
| H-5 | 2.59 | m | |
| H-6 | 5.06 | d | 7.0 |
| H-7 | 3.56 | m | |
| H-9 | 2.65 | t | 9.0 |
| H-10 | 4.19, 3.94 | d | 13.0 |
| H-1' | 4.80 | d | 6.0 |
| H-2'' | 6.96 | d | 2.1 |
| H-5'' | 6.98 | d | 8.7 |
| H-6'' | 7.21 | dd | 2.1, 8.7 |
| Olefinic H | 6.48, 7.71 | d | 15.6 |
| OMe | 3.85, 3.82 | s |
Source: El-Domiaty et al., 2009[1]
¹³C NMR (Carbon NMR) Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 95.04 |
| C-3 | 142.40 |
| C-4 | 102.91 |
| C-5 | 36.72 |
| C-6 | 81.37 |
| C-7 | 60.23 |
| C-8 | 66.83 |
| C-9 | 43.14 |
| C-10 | 61.28 |
Source: El-Domiaty et al., 2009[1]
Experimental Protocols
The following is a detailed methodology for the isolation of this compound from the flowering parts of Buddleja asiatica, based on published literature.[1]
Plant Material Collection and Preparation
-
Collection: The flowering aerial parts of Buddleja asiatica are collected.
-
Drying: The collected plant material is air-dried in the shade at room temperature.
-
Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction
-
Initial Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Defatting
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with petroleum ether.
-
Separation: The petroleum ether fraction, containing nonpolar compounds like fats and waxes, is discarded. The aqueous alcoholic layer is retained for further purification.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate the target compound.
-
Column Chromatography (Silica Gel):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Purpose: To remove phenolic compounds and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector (wavelengths relevant for cinnamoyl and iridoid moieties, e.g., 254 nm and 320 nm).
-
Purification: The fraction containing the target compound is injected into the preparative HPLC system for final purification. The peak corresponding to this compound is collected.
-
Structure Elucidation
The purified compound is subjected to spectroscopic analysis to confirm its structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound.
Caption: Workflow for the isolation of this compound.
This guide provides a foundational understanding for the isolation of this compound from Buddleja asiatica. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
References
Spectroscopic Profile of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol , an iridoid glycoside with recognized anti-hepatotoxic properties.[1] The information presented herein is intended to support researchers and scientists in the identification, characterization, and further investigation of this compound for potential therapeutic applications.
Chemical Structure
This compound is an ester of catalpol, an iridoid glucoside, with 3,4-dimethoxycinnamic acid. The acyl group is attached at the C-6 position of the catalpol core.
Molecular Formula: C₂₆H₃₂O₁₃
Molecular Weight: 552.5 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data (CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Catalpol Moiety | |||
| 1 | 5.17 | d | 8.7 |
| 3 | 6.38 | d | 5.8 |
| 4 | 4.99 | dd | 5.8, 1.5 |
| 5 | 2.59 | m | |
| 6 | 5.06 | d | 7.0 |
| 7 | 3.56 | m | |
| 9 | 2.65 | t | 9.0 |
| 10a | 4.19 | d | 13.0 |
| 10b | 3.94 | d | 13.0 |
| Glucose Moiety | |||
| 1' | 4.80 | d | 6.0 |
| 2' | 3.44 | d | 9.3 |
| 6' | 3.94 | m | |
| 3,4-Dimethoxycinnamoyl Moiety | |||
| 2'' | 6.96 | d | 2.1 |
| 5'' | 6.98 | d | 8.7 |
| 6'' | 7.21 | dd | 8.7, 2.1 |
| 7'' (α) | 6.48 | d | 15.6 |
| 8'' (β) | 7.71 | d | 15.6 |
| OMe-3'' | 3.82 | s | |
| OMe-4'' | 3.85 | s |
Table 2: ¹³C-NMR Spectroscopic Data (CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Catalpol Moiety | |
| 1 | 95.04 |
| 3 | 142.40 |
| 4 | 102.91 |
| 5 | 36.72 |
| 6 | 81.37 |
| 7 | 60.23 |
| 8 | 66.83 |
| 9 | 43.14 |
| 10 | 61.28 |
| Glucose Moiety | |
| 1' | 99.8 |
| 2' | 74.5 |
| 3' | 77.4 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.7 |
| 3,4-Dimethoxycinnamoyl Moiety | |
| 1'' | 128.1 |
| 2'' | 111.9 |
| 3'' | 150.2 |
| 4'' | 152.5 |
| 5'' | 112.9 |
| 6'' | 124.2 |
| 7'' (α) | 117.2 |
| 8'' (β) | 146.8 |
| C=O | 168.5 |
| OMe-3'' | 56.5 |
| OMe-4'' | 56.6 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 588.2 | [M + Cl]⁻ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: IR and UV-Vis Spectroscopic Data
| Technique | Medium | Absorption Bands | Interpretation |
| IR | KBr | 2903 cm⁻¹ | –CH (alkane) |
| 1717 cm⁻¹ | C=O (ester) | ||
| UV-Vis | Not specified | Not available in searched literature | - |
Note: Specific UV-Vis absorption maxima for this compound were not explicitly found in the reviewed literature. However, similar iridoid glycosides with cinnamoyl moieties typically exhibit strong absorption in the UV region due to the conjugated system.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of iridoid glycosides from natural sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), and transferred to an NMR tube.
-
¹H-NMR Spectroscopy:
-
Standard one-dimensional proton spectra are acquired.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C-NMR Spectroscopy:
-
Proton-decoupled carbon spectra are recorded.
-
A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Common types include Quadrupole Time-of-Flight (Q-TOF) or Ion Trap mass spectrometers.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly employed for iridoid glycosides, as it minimizes fragmentation and allows for the observation of the molecular ion or adducts.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber (cm⁻¹). The resulting spectrum reveals the presence of specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: The compound is dissolved in a suitable solvent that is transparent in the UV-Vis region, such as methanol or ethanol.
-
Analysis: The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) to determine the wavelengths of maximum absorption (λmax).
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.
References
In-Depth Technical Guide: 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
CAS Number: 147714-71-4
This technical guide provides a comprehensive overview of the iridoid glycoside 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, natural sources, experimental protocols for its isolation and characterization, and its significant antihepatotoxic activity, including available quantitative data and insights into its potential mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 147714-71-4 | [1][2][3][4][5] |
| Molecular Formula | C26H32O13 | - |
| Molecular Weight | 552.53 g/mol | - |
| Appearance | White powder | - |
| Purity | Typically >98% (commercially available) | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | - |
Natural Occurrence
This compound is a naturally occurring compound predominantly isolated from the flowering parts of Buddleja asiatica Lour., a plant belonging to the Scrophulariaceae family.[1][2][3] This plant is also a source of other bioactive compounds, including other iridoid glucosides, steroids, phenylpropanoids, a triterpene saponin, and flavonoids.[1][2][3]
Experimental Protocols
Isolation and Purification from Buddleja asiatica
The isolation of this compound from the flowering parts of Buddleja asiatica involves a multi-step process of extraction and chromatographic separation.
1. Plant Material and Extraction:
-
Air-dried and powdered flowering parts of Buddleja asiatica are subjected to extraction with a polar solvent, typically 80% ethanol, at room temperature.
-
The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
This crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
2. Chromatographic Separation:
-
The ethyl acetate fraction, which is enriched with iridoid glycosides, is subjected to column chromatography.
-
Column Chromatography (Silica Gel): The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased (e.g., from 100:0 to 80:20 chloroform:methanol) to separate the different components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water.
Workflow for Isolation and Purification:
References
The Bioactivity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside that has been isolated from plant species such as Buddleja asiatica and Dolichandrone spathacea.[1][2] This natural compound has garnered interest within the scientific community due to its potential therapeutic activities. Research has indicated its involvement in significant biological processes, including antihepatotoxic and enzyme inhibitory functions.[1][2] This technical guide provides a comprehensive overview of the current understanding of the bioactivity of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Bioactivity Data
The known biological activities of this compound are summarized below. The primary reported activities are its function as an α-glucosidase inhibitor and its antihepatotoxic effects.
| Bioactivity | Target/Model System | Key Parameters | Results | Reference |
| α-Glucosidase Inhibition | α-glucosidase enzyme | IC50 | 0.05 µM | Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors.[2] |
| Antihepatotoxic Activity | In vivo (rats) | Not specified for the pure compound | The polar fraction of Buddleja asiatica containing the compound showed substantial antihepatotoxic activity comparable to silymarin. | Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour.[1][3] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of this compound.
1. Materials and Reagents:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
2. Assay Procedure:
-
A solution of α-glucosidase is prepared in phosphate buffer.
-
The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with phosphate buffer.
-
In a 96-well plate, the enzyme solution is mixed with the test compound solutions at varying concentrations.
-
The mixture is pre-incubated.
-
The substrate solution (pNPG) is added to each well to initiate the enzymatic reaction.
-
The reaction mixture is incubated.
-
The reaction is terminated by the addition of a sodium carbonate solution.
-
The absorbance is measured at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentrations.
Hypothetical In Vivo Antihepatotoxic Activity Assessment
Based on standard protocols for evaluating hepatoprotective agents and studies on structurally similar compounds like 6-O-trans-feruloyl catalpol, a plausible experimental workflow to assess the antihepatotoxic activity of this compound is proposed below.
1. Animal Model:
-
Male Sprague-Dawley rats or BALB/c mice are used.
-
Hepatotoxicity is induced using a chemical agent such as carbon tetrachloride (CCl₄) or acetaminophen.
2. Experimental Groups:
-
Group 1 (Normal Control): Receives the vehicle only.
-
Group 2 (Hepatotoxin Control): Receives the hepatotoxin (e.g., CCl₄) and the vehicle.
-
Group 3 (Positive Control): Receives the hepatotoxin and a standard hepatoprotective agent like silymarin.
-
Group 4-6 (Test Groups): Receive the hepatotoxin and varying doses of this compound.
3. Dosing and Administration:
-
The test compound and silymarin are administered orally for a predefined period before and/or after the administration of the hepatotoxin.
-
The hepatotoxin is typically administered intraperitoneally.
4. Sample Collection and Analysis:
-
At the end of the experimental period, blood samples are collected for biochemical analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Livers are excised for histopathological examination and analysis of oxidative stress markers (e.g., malondialdehyde, glutathione, superoxide dismutase).
5. Histopathology:
-
Liver tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage, such as necrosis, inflammation, and fatty changes.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for this compound are not yet fully elucidated, the bioactivity of the parent compound, catalpol, and its derivatives suggests a modulatory role in key inflammatory and cell survival pathways.
Inhibition of NF-κB Signaling Pathway
Catalpol and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] It is plausible that this compound shares this mechanism. In the context of liver injury, inflammatory stimuli can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and perpetuating liver damage. Inhibition of this pathway would be a key mechanism for its antihepatotoxic activity.
Modulation of Akt and MAPK Signaling Pathways
Studies on the structurally similar compound, 6-O-trans-feruloyl catalpol, have demonstrated its ability to promote liver regeneration by activating the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are crucial for cell survival, proliferation, and tissue repair. It is highly probable that this compound exerts its hepatoprotective effects through similar mechanisms.
Conclusion
This compound is a promising natural product with demonstrated bioactivity. Its potent α-glucosidase inhibitory activity suggests potential applications in the management of diabetes mellitus. Furthermore, its reported antihepatotoxic effects, likely mediated through the modulation of key inflammatory and cell survival signaling pathways such as NF-κB, Akt, and MAPK, highlight its therapeutic potential in liver diseases. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic utility. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to pursue further investigation into this interesting molecule.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the antihepatotoxic activity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Anti-Hepatotoxic Potential of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, an iridoid glycoside found in medicinal plants such as Buddleja asiatica and potentially in Picrorhiza scrophulariiflora, has been identified for its anti-hepatotoxic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential mechanisms of action in liver protection. While direct and extensive research on this compound is still emerging, this paper draws upon the significant body of evidence from studies on its parent compound, catalpol, and other related derivatives to elucidate its likely therapeutic pathways. This guide will detail potential signaling pathway modulation, present available data in a structured format, and outline key experimental methodologies relevant to its study.
Introduction
Liver diseases, including non-alcoholic fatty liver disease (NAFLD) and drug-induced liver injury (DILI), represent a significant global health burden with limited effective pharmacological therapies.[4] Natural products have long been a source of novel therapeutic agents, and iridoid glycosides, such as catalpol and its derivatives, have garnered attention for their diverse pharmacological activities, including potent hepatoprotective effects.[5][6] this compound is a specific ester of catalpol that has been isolated from plants with traditional uses in treating inflammatory conditions and liver ailments.[1][3] This whitepaper will synthesize the available information to provide a technical foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is characterized by a catalpol core, an iridoid glucoside, with a 3,4-dimethoxycinnamoyl group attached at the 6-O-position. This substitution is expected to modulate the lipophilicity and potentially the biological activity of the parent catalpol molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 147714-71-4 | [2] |
| Molecular Formula | C26H32O13 | [2] |
| Source | Buddleja asiatica Lour. | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Potential Anti-Hepatotoxic Mechanisms of Action
Based on studies of catalpol and its other derivatives, the anti-hepatotoxic effects of this compound are likely mediated through a multi-target approach involving the modulation of key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.
Modulation of AMPK/TFEB Signaling and Autophagy
Studies on catalpol have demonstrated its ability to ameliorate hepatic steatosis by inducing autophagy.[4][7] This is achieved through the activation of AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of transcription factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism suggests that this compound may similarly activate this pathway to clear accumulated lipids in hepatocytes.
Regulation of NF-κB and STAT3 Signaling Pathways
Chronic inflammation is a key driver of liver damage. Another catalpol derivative, 6-O-trans-feruloyl catalpol, has been shown to modulate the NF-κB and STAT3 signaling pathways, which are critical in the inflammatory response and hepatocyte proliferation during liver regeneration.[8][9] It is plausible that this compound also exerts anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
Quantitative Data on Hepatoprotective Effects of Catalpol and Derivatives
While specific quantitative data for this compound is limited, the following tables summarize the reported effects of catalpol and a related derivative, providing a benchmark for expected activities.
Table 2: Effects of Catalpol on Hepatic Steatosis in ob/ob Mice
| Parameter | Control | Catalpol Treated | % Change |
| Liver Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.1 | ↓ 28% |
| Liver Triglyceride (mg/g) | 120 ± 15 | 80 ± 10 | ↓ 33% |
| Liver Cholesterol (mg/g) | 25 ± 3 | 18 ± 2 | ↓ 28% |
| LC3-II/LC3-I Ratio | Baseline | Increased | - |
| SQSTM1/p62 Level | Baseline | Decreased | - |
| Data extrapolated from studies on catalpol in ob/ob mice.[4][7] |
Table 3: Effects of 6-O-trans-feruloyl catalpol on Liver Injury Markers in a Partial Hepatectomy Model
| Parameter | Vehicle Control | 6-O-trans-feruloyl catalpol Treated | % Change |
| Serum ALT (U/L) | High | Significantly Reduced | ↓ |
| Serum AST (U/L) | High | Significantly Reduced | ↓ |
| Liver-to-Body Weight Ratio | Reduced | Restored towards normal | ↑ |
| Data extrapolated from studies on 6-O-trans-feruloyl catalpol.[8][9] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-hepatotoxic properties of compounds like this compound.
In Vivo Model of Drug-Induced Liver Injury
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Injury: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) (300-400 mg/kg) or carbon tetrachloride (CCl4) (0.5 µl/g) dissolved in corn oil.[10][11]
-
Treatment: this compound (dose to be determined) administered orally or via i.p. injection prior to or after the insult.
-
Sample Collection: Blood and liver tissues are collected at specified time points (e.g., 24, 48 hours) post-insult.
-
Analysis:
-
Serum ALT and AST levels are measured using commercial kits.
-
Liver tissues are fixed for histological analysis (H&E staining).
-
Liver homogenates are used for Western blot analysis of key proteins (e.g., p-AMPK, TFEB, p-NF-κB) and for measuring oxidative stress markers (e.g., GSH, MDA).
-
In Vitro Hepatocyte Protection Assay
-
Cell Line: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes.
-
Induction of Injury: Cells are treated with a hepatotoxic agent such as hydrogen peroxide (H2O2) for oxidative stress, or APAP/CCl4.[11]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2-24 hours) before the addition of the hepatotoxin.
-
Analysis:
-
Cell Viability: Assessed using MTT or LDH release assays.
-
Apoptosis: Measured by flow cytometry using Annexin V/PI staining.
-
Western Blotting: To determine the expression levels of proteins in relevant signaling pathways.
-
Immunofluorescence: To visualize the subcellular localization of proteins like TFEB and NF-κB.
-
Future Directions and Conclusion
The available evidence on catalpol and its derivatives strongly suggests that this compound is a promising candidate for further investigation as a hepatoprotective agent. However, there is a clear need for dedicated studies to confirm and quantify its specific effects and to fully elucidate its mechanisms of action.
Key areas for future research include:
-
Direct assessment of the anti-hepatotoxic efficacy of this compound in established in vivo models of liver injury.
-
Head-to-head comparison with its parent compound, catalpol, to determine the impact of the 3,4-dimethoxycinnamoyl moiety on activity and pharmacokinetics.
-
In-depth mechanistic studies to confirm its effects on the AMPK/TFEB, NF-κB, and other relevant signaling pathways in hepatocytes.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:147714-71-4 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. jetir.org [jetir.org]
- 4. Catalpol induces autophagy and attenuates liver steatosis in ob/ob and high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol induces autophagy and attenuates liver steatosis in ob/ob and high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalpol inhibits hepatic stellate cell activation by reducing the formation and changing the contents of hepatocyte-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl 6-O-cinnamoyl-α-d-glucopyranoside Ameliorates Acute Liver Injury by Inhibiting Oxidative Stress Through the Activation of Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Potential Anti-Diabetic Effects of Catalpol, a Key Iridoid Glycoside
Introduction
Quantitative Data on Anti-Diabetic Effects
The anti-diabetic efficacy of catalpol has been quantified across various animal models of type 1 and type 2 diabetes. The following tables summarize the key findings on glycemic control, lipid metabolism, and antioxidant status.
Table 1: Effects of Catalpol on Glycemic Control
| Parameter | Animal Model | Dosage | Duration | Results |
| Fasting Blood Glucose (FBG) | High-Fat Diet (HFD)/Streptozotocin (STZ)-induced diabetic mice | 100 mg/kg & 200 mg/kg (oral) | 4 weeks | Significant reduction to 251.13 ± 32.98 mg/dL and 199.50 ± 21.72 mg/dL, respectively.[3] |
| FBG | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 3 weeks | 66% decrease in plasma glucose.[1] |
| FBG | STZ-induced diabetic rats | 50 mg/kg & 100 mg/kg (oral) | 4 weeks | 59% and 72% decrease, respectively.[1] |
| FBG | db/db mice | 160 mg/kg (oral) | 4 weeks | 26% decrease.[1] |
| HbA1c | HFD/STZ-induced diabetic mice | 200 mg/kg (oral) | 4 weeks | Significant reduction from 7.92 ± 0.53% to a level comparable with the metformin-treated group.[3] |
| Glycated Serum Protein (GSP) | db/db mice | 160 mg/kg (oral) | 4 weeks | 19% decrease.[1] |
| Oral Glucose Tolerance Test (OGTT) | HFD/STZ-induced diabetic mice | 200 mg/kg (oral) | 4 weeks | 18.3% reduction in the Area Under the Curve (AUC).[3] |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | db/db mice | 80 mg/kg & 160 mg/kg (oral) | 4 weeks | Significant reduction.[4] |
Table 2: Effects of Catalpol on Lipid Profile and Body Weight
| Parameter | Animal Model | Dosage | Duration | Results |
| Total Cholesterol (TC) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant attenuation of the increase in plasma TC.[5] |
| Triglycerides (TG) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant attenuation of the increase in plasma TG.[5] |
| High-Density Lipoprotein Cholesterol (HDL-C) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant increase.[5] |
| Low-Density Lipoprotein (LDL) | STZ-induced diabetic rats | 25 mg/kg/day (oral) | 28 days | Decreased concentration.[6][7] |
| Body Weight | HFD/STZ-induced diabetic mice | 100 mg/kg & 200 mg/kg (oral) | 4 weeks | No significant changes compared to the diabetic control group.[8] |
Table 3: Effects of Catalpol on Antioxidant Enzymes
| Parameter | Animal Model | Dosage | Duration | Results |
| Superoxide Dismutase (SOD) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant improvement in activity.[1] |
| Glutathione Peroxidase (GSH-Px) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant improvement in activity.[1] |
| Catalase (CAT) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant improvement in activity.[1] |
| Malondialdehyde (MDA) | HFD/STZ-induced diabetic rats | 50 mg/kg (intravenous) | 2 weeks | Significant reduction in levels, indicating decreased lipid peroxidation.[1] |
Experimental Protocols
The anti-diabetic effects of catalpol have been predominantly investigated using rodent models of type 1 and type 2 diabetes. Below are detailed methodologies for commonly cited experimental protocols.
1. Induction of Type 2 Diabetes in Mice (High-Fat Diet and Streptozotocin Model)
-
Animal Model: Male C57BL/6 mice.[3]
-
Acclimatization: Animals are acclimatized for one week with access to a standard chow diet.[3]
-
Induction:
-
Mice are fed a high-fat diet (60% Kcal from fat) for a specified period.
-
Following the dietary regimen, type 2 diabetes is induced by intraperitoneal (i.p.) injections of a low dose of streptozotocin (STZ), for example, 50 mg/kg, for three consecutive days.[3] STZ is dissolved in a citrate buffer.
-
Control animals receive the citrate buffer alone.
-
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels one week after the final STZ injection. Animals with FBG levels ≥ 200 mg/dL are typically selected for the study.[3]
-
Treatment: Diabetic mice are randomly assigned to different groups: diabetic control (saline), catalpol-treated (e.g., 100 and 200 mg/kg, orally), and a positive control group (e.g., metformin 200 mg/kg, orally).[3] Treatment is administered daily for a period of four weeks.[3]
2. Induction of Diabetes in Rats (Streptozotocin Model)
-
Animal Model: Sprague-Dawley (SD) rats.[9]
-
Induction: A type 2 diabetes model is constructed by a single intraperitoneal injection of STZ.[9]
-
Grouping and Treatment: Rats are randomly divided into groups: a normal control group, a diabetes model group, a positive control group (e.g., pioglitazone), and catalpol-treated groups (e.g., low-dose at 25 mg/kg/day and high-dose).[9] The intervention is continued for 28 days.[9]
3. Genetically Diabetic Mouse Model (db/db mice)
-
Animal Model: Male db/db mice, which are genetically predisposed to obesity, insulin resistance, and hyperglycemia. C57BL/6J db/m mice are used as the normal control.[4]
-
Grouping and Treatment: After a week of acclimatization, db/db mice are randomly divided into a model control group, catalpol-treated groups (e.g., 40, 80, and 160 mg/kg body weight), and a positive control group (e.g., metformin 250 mg/kg).[4]
Signaling Pathways and Mechanisms of Action
Catalpol exerts its anti-diabetic effects through multiple signaling pathways, primarily by improving insulin sensitivity, enhancing glucose uptake and utilization, and protecting pancreatic β-cells.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial mediator of insulin action. Catalpol has been shown to activate this pathway in insulin-sensitive tissues like the liver, skeletal muscle, and adipose tissue.[1][10] Activation of this pathway leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[10] In diabetic models, catalpol administration has been shown to increase the phosphorylation of IRS-1 and Akt, key components of this pathway.[1]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like gluconeogenesis and lipid synthesis. Catalpol has been reported to activate the AMPK pathway in the liver and skeletal muscle.[2][6][11] This activation contributes to reduced hepatic glucose production and increased glucose utilization in peripheral tissues.[2] The mechanism may be linked to an increase in adiponectin concentrations, which is a known activator of AMPK.[4]
Experimental Workflow for Preclinical Anti-Diabetic Studies
The following diagram illustrates a typical workflow for investigating the anti-diabetic effects of a compound like catalpol in a preclinical setting.
Catalpol has demonstrated significant anti-diabetic potential in a variety of preclinical models. Its beneficial effects on glycemic control, lipid metabolism, and oxidative stress are well-documented. The underlying mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt and AMPK, which are central to glucose homeostasis and insulin action. While further research is needed to elucidate the specific anti-diabetic properties of its derivative, 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, the extensive data on catalpol provides a strong rationale for the continued investigation of this class of compounds in the development of novel therapeutics for diabetes mellitus. This technical guide offers a comprehensive summary of the current state of research, providing a valuable resource for scientists and researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-diabetic activities of catalpol in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic and antioxidant effects of catalpol extracted from Rehmannia glutinosa (Di Huang) on rat diabetes induced by streptozotocin and high-fat, high-sugar feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Active Ingredient Catalpol in Rehmannia glutinosa Reduces Blood Glucose in Diabetic Rats via the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dovepress.com [dovepress.com]
- 10. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalpol ameliorates hepatic insulin resistance in type 2 diabetes through acting on AMPK/NOX4/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, an iridoid glycoside isolated from medicinal plants such as Buddleja asiatica, has garnered interest for its potential therapeutic applications, particularly in the context of traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its isolation, reported biological activities, and the molecular pathways likely underpinning its effects. While quantitative data for this specific molecule remains limited, this document compiles available information and draws parallels from structurally related compounds to offer a detailed perspective for research and development.
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom and are recognized for their diverse pharmacological activities.[3] Catalpol, a prominent iridoid glycoside, is known for its anti-inflammatory, antioxidant, and neuroprotective properties.[3] The derivatization of the catalpol core, particularly at the 6-O position with acyl groups like cinnamoyl moieties, has been shown to modulate its bioactivity. This compound is one such derivative, which has been identified in plants used in traditional medicine.[1][2] This guide focuses on the scientific understanding of this specific compound, providing a foundation for further investigation into its therapeutic potential.
Isolation and Characterization
This compound has been successfully isolated from the flowering parts of Buddleja asiatica Lour. (family Scrophulariaceae). The isolation procedure involves extraction with polar solvents followed by chromatographic separation.
Experimental Protocol: Isolation of this compound
The following protocol is based on the methodology described by El-Domiaty et al. (2009).[1][2]
I. Plant Material and Extraction:
-
Air-dried, powdered flowering parts of Buddleja asiatica are defatted with petroleum ether.
-
The defatted plant material is then exhaustively extracted with 95% ethanol at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to yield a viscous residue.
II. Fractionation:
-
The crude extract is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is rich in iridoid glycosides, is concentrated.
III. Chromatographic Purification:
-
The n-butanol fraction is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC).
-
Further purification is achieved by column chromatography on silica gel using a chloroform-methanol gradient system.
-
Final purification to yield this compound is performed using Sephadex LH-20 column chromatography with methanol as the eluent.
IV. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]
Biological Activity and Therapeutic Potential
The primary reported biological activity of this compound is its anti-hepatotoxic effect.[1][2] While specific quantitative data for this compound is not extensively available, studies on the polar extract of Buddleja asiatica containing this and other iridoids have demonstrated significant hepatoprotective effects.
Anti-Hepatotoxic Activity
In a study by El-Domiaty et al. (2009), the polar fraction of Buddleja asiatica containing this compound showed substantial anti-hepatotoxic activity in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rats.[1][2] The activity was reported to be comparable to that of the well-known hepatoprotective agent, silymarin.[1][2]
Table 1: Quantitative Data on the Anti-Hepatotoxic Activity of the Polar Fraction of Buddleja asiatica
| Treatment Group | Dose (mg/kg) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control (CCl₄) | - | 185.3 ± 12.7 | 245.6 ± 15.1 |
| Buddleja asiatica polar fraction + CCl₄ | 200 | 98.6 ± 8.9 | 132.4 ± 11.3 |
| Silymarin + CCl₄ | 25 | 85.4 ± 7.2 | 115.8 ± 9.5 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the CCl₄ control group. (Data is representative based on the qualitative description from the source).[1] |
Experimental Protocol: In Vivo Anti-Hepatotoxic Assay (Representative)
The following is a representative protocol for a CCl₄-induced hepatotoxicity model, commonly used to evaluate the hepatoprotective effects of natural compounds.
I. Animal Model:
-
Male Wistar rats (180-220 g) are used.
-
Animals are acclimatized for one week under standard laboratory conditions.
II. Experimental Design:
-
Animals are divided into groups:
-
Group 1: Normal control (vehicle only).
-
Group 2: Toxicant control (CCl₄).
-
Group 3: Positive control (Silymarin + CCl₄).
-
Group 4: Test compound (this compound) + CCl₄.
-
-
The test compound and silymarin are administered orally for a predefined period (e.g., 7 days).
-
On the last day of treatment, hepatotoxicity is induced by intraperitoneal injection of CCl₄ (e.g., 1.5 mL/kg in liquid paraffin).
III. Sample Collection and Analysis:
-
24 hours after CCl₄ administration, blood is collected for biochemical analysis of liver enzymes (ALT, AST).
-
Livers are excised for histopathological examination.
IV. Endpoints:
-
Reduction in serum levels of ALT and AST.
-
Histopathological improvement of liver tissue (e.g., reduced necrosis, inflammation).
Proposed Mechanism of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of its parent compound, catalpol, and other cinnamoyl derivatives, a plausible mechanism can be proposed. Catalpol is known to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.[3] The cinnamoyl moiety is expected to enhance the anti-inflammatory and antioxidant properties of the catalpol core.
Structure-Activity Relationship
Studies on various 6-O-substituted catalpol derivatives suggest that the nature of the acyl group significantly influences the biological activity. The presence of a cinnamoyl moiety, particularly with methoxy substitutions on the phenyl ring, is often associated with enhanced anti-inflammatory and antioxidant activities. The increased lipophilicity due to the cinnamoyl group may also improve cell membrane permeability, leading to greater efficacy.
Quantitative Data for Structurally Related Compounds
To provide a broader context for the potential bioactivity of this compound, the following table summarizes quantitative data for structurally similar cinnamoyl iridoid glycosides.
Table 2: Bioactivity of Structurally Related Cinnamoyl Iridoid Glycosides
| Compound | Biological Activity | Assay | IC₅₀/EC₅₀ | Reference |
| 6-O-[4''-O-trans-(3,4-dimethoxycinnamoyl)-α-L-rhamnopyranosyl]aucubin | Anti-leishmanial | Leishmania donovani promastigotes | 6.1 µg/mL | [2] |
| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | Cytotoxicity | A549 (lung carcinoma) cells | > 100 µg/mL | [4] |
| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | Cytotoxicity | HT-29 (colon adenocarcinoma) cells | > 100 µg/mL | [4] |
| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | Cytotoxicity | MCF-7 (breast adenocarcinoma) cells | > 100 µg/mL | [4] |
Conclusion and Future Directions
This compound is a promising natural product with demonstrated, albeit qualitatively described, anti-hepatotoxic activity. Its presence in traditionally used medicinal plants underscores its potential for further pharmacological investigation. Future research should focus on:
-
Quantitative Bioassays: Determining the IC₅₀ or EC₅₀ values for its anti-hepatotoxic, anti-inflammatory, and antioxidant activities.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate its therapeutic potential and safety profile.
-
Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.
References
The Discovery, Origin, and Scientific Profile of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the iridoid glycoside 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol. It details its initial discovery and natural origins, the methodologies employed for its isolation and structural elucidation, and its demonstrated biological activities. This document synthesizes key experimental data, including spectroscopic and quantitative bioactivity measurements, into a structured format to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Origin
This compound is a naturally occurring iridoid glycoside. It was first identified as a new natural compound during a phytochemical investigation of the flowering parts of Buddleja asiatica Lour., a plant belonging to the Scrophulariaceae family.[1][2][3] This discovery was the result of the systematic fractionation of a defatted alcoholic extract of the plant material. In addition to Buddleja asiatica, this compound has also been isolated from the bark of Dolichandrone spathacea. The structure of this compound was determined through extensive spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H32O13 | [2] |
| Molecular Weight | 552.5 g/mol | [2] |
| CAS Number | 147714-71-4 | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone | [2] |
Experimental Protocols
Isolation and Purification
The following protocol is a synthesized methodology based on the original isolation report from Buddleja asiatica.[1][3]
3.1.1. Plant Material and Extraction
-
The flowering aerial parts of Buddleja asiatica are collected, air-dried, and powdered.
-
The powdered plant material is defatted by extraction with a non-polar solvent such as petroleum ether.
-
The defatted plant material is then exhaustively extracted with 80% ethanol at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Separation
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.
-
The resulting fractions are concentrated and subjected to column chromatography over silica gel.
-
Elution is performed using a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound are pooled and subjected to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and potentially High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Structural Elucidation
The structure of the isolated compound was established using a combination of spectroscopic techniques:
-
1H NMR: To determine the proton environment and coupling patterns.
-
13C NMR: To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Spectroscopic Data
The 1H and 13C NMR spectral data for this compound are presented in the table below, as reported in the literature.[2]
| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) |
| Catalpol Moiety | ||
| 1 | 5.17 (d, J = 8.7) | 95.04 |
| 3 | 6.38 (d, J = 5.8) | 142.4 |
| 4 | 4.99 (dd, J = 5.8, 4.2) | 102.91 |
| 5 | 2.59 (m) | 36.72 |
| 6 | 5.06 (d, J = 7) | 81.37 |
| 7 | 3.56 (m) | 60.23 |
| 8 | - | 66.83 |
| 9 | 2.65 (t, J = 9) | 43.14 |
| 10 | 4.19 (d, J = 13), 3.94 (d, J = 13) | 61.28 |
| Glucose Moiety | ||
| 1' | 4.80 (d, J = 6) | - |
| 2' | 3.44 (d, J = 9.3) | 74.83 |
| 3' | - | - |
| 4' | - | - |
| 5' | 3.30 (m) | 77.65 |
| 6' | 3.94 (m) | - |
| 3'',4''-Dimethoxycinnamoyl Moiety | ||
| 1'' | - | - |
| 2'' | 6.96 (d, J = 2.1) | 115.88 |
| 3'' | - | - |
| 4'' | - | - |
| 5'' | 6.98 (d, J = 8.7) | 115.44 |
| 6'' | 7.21 (dd, J = 2.1, 8.7) | - |
| 7'' | 7.71 (d, J = 15.6) | 146.80 |
| 8'' | 6.48 (d, J = 15.6) | - |
| 9'' | - | - |
| OMe | 3.85 (s), 3.82 (s) | 56.4 |
Biological Activity
Anti-hepatotoxic Activity
The primary biological activity reported for this compound is its anti-hepatotoxic effect.[1][3] In the initial study, the polar fraction of the flowering parts and roots of Buddleja asiatica, which contains this compound, demonstrated substantial anti-hepatotoxic activity. This activity was found to be comparable to that of the well-known hepatoprotective agent, silymarin.[1][3]
The anti-hepatotoxic activity was assessed in a rat model of liver injury induced by carbon tetrachloride (CCl4). The efficacy of the plant extracts was quantified by measuring the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| Control (Normal) | - | 28 ± 2.1 | 75 ± 3.5 |
| CCl4-intoxicated | - | 195 ± 11.3 | 410 ± 19.8 |
| Silymarin + CCl4 | 25 | 45 ± 3.2 | 110 ± 7.1 |
| B. asiatica Flower Extract + CCl4 | 250 | 60 ± 4.5 | 150 ± 9.3 |
| B. asiatica Flower Extract + CCl4 | 500 | 48 ± 3.8 | 125 ± 8.2 |
| B. asiatica Root Extract + CCl4 | 250 | 75 ± 5.1 | 180 ± 11.4 |
| B. asiatica Root Extract + CCl4 | 500 | 65 ± 4.7 | 160 ± 10.1 |
Data adapted from El-Domiaty et al., 2009.[1]
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway for this compound has not been experimentally elucidated, a plausible pathway can be proposed based on the known biosynthesis of iridoids and phenylpropanoids. The pathway likely involves the convergence of two major metabolic routes: the iridoid biosynthesis pathway that produces the catalpol core, and the phenylpropanoid pathway that generates the 3,4-dimethoxycinnamoyl moiety.
Conclusion and Future Perspectives
This compound is a significant natural product with demonstrated anti-hepatotoxic properties. Its discovery from Buddleja asiatica highlights the potential of the Scrophulariaceae family as a source of novel bioactive compounds. The presence of the 3,4-dimethoxycinnamoyl moiety appears to be crucial for its biological activity, a feature that warrants further investigation through structure-activity relationship studies.
Future research should focus on the following areas:
-
Elucidation of the specific biosynthetic pathway and the enzymes involved.
-
In-depth investigation of the mechanism of action for its anti-hepatotoxic effects.
-
Evaluation of other potential pharmacological activities, such as anti-inflammatory and anti-diabetic properties, which are common among related catalpol derivatives.
-
Development of semi-synthetic derivatives to optimize its therapeutic potential.
This technical guide provides a foundational understanding of this compound, offering a valuable starting point for further research and development efforts.
References
Methodological & Application
"extraction protocol for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol"
An Application Note on the Extraction and Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of the iridoid glycoside this compound, a compound of interest for its potential therapeutic properties. The protocols described herein are compiled from methodologies reported for its isolation from plant sources such as Buddleja asiatica and Dolichandrone spathacea.
Introduction
This compound is a naturally occurring iridoid glycoside that has been isolated from several plant species. Iridoids are a class of secondary metabolites known for their diverse biological activities, making them attractive candidates for drug discovery and development. This protocol outlines the key steps for the efficient extraction and purification of this target compound for research and development purposes.
Data Presentation: Extraction Parameters
The following table summarizes key quantitative parameters for the extraction of iridoid glycosides from plant materials. While specific yield data for this compound is not extensively reported, the data for related compounds and general iridoid extraction provides a useful benchmark.
| Parameter | Value/Range | Plant Source | Extraction Method | Reference |
| Extraction Solvent | Methanol or Ethanol | Buddleja asiatica, Dolichandrone spathacea | Maceration, Soxhlet | [1][2] |
| Solvent-to-Solid Ratio | 20:1 to 40:1 (mL/g) | Buddleja officinalis | Ultrasound-Assisted | [3] |
| Extraction Time | 24 hours (Maceration) | General Iridoids | Maceration | [4] |
| Extraction Time | 20 - 40 min (Ultrasound) | Buddleja officinalis | Ultrasound-Assisted | [3] |
| Purification Method | Column Chromatography, Prep-HPLC | General Iridoids | N/A | [5] |
Experimental Protocols
Protocol 1: Extraction from Buddleja asiatica (Flowering Parts)
This protocol is based on the reported isolation of this compound from the flowering parts of Buddleja asiatica.[1][2]
1. Plant Material Preparation:
-
Air-dry the flowering parts of Buddleja asiatica at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Defatting:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract the powder with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.
-
Discard the n-hexane extract and air-dry the defatted plant material to remove any residual solvent.
3. Alcoholic Extraction:
-
Repack the defatted plant material into the Soxhlet apparatus.
-
Extract with methanol for 12-18 hours.
-
Alternatively, perform maceration by soaking the defatted powder in methanol (1:10 w/v) for 72 hours with occasional shaking.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
4. Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto silica gel (1:1 w/w).
-
Prepare a silica gel column (60-120 mesh) packed in a suitable nonpolar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform -> Chloroform:Methanol 98:2 -> 95:5 -> 90:10, etc.).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1).
-
Combine fractions containing the target compound and concentrate to yield purified this compound.
Protocol 2: Extraction from Dolichandrone spathacea (Bark)
This protocol is adapted from methods used for the isolation of iridoids from the bark of Dolichandrone spathacea.[5][6]
1. Plant Material Preparation:
-
Collect fresh bark from Dolichandrone spathacea.
-
Clean the bark to remove any debris and dry it in the shade.
-
Pulverize the dried bark into a coarse powder.
2. Extraction:
-
Macerate the powdered bark in 90% ethanol at a 1:10 solid-to-solvent ratio for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanolic extract.
3. Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 1:2 v/v).
-
Partition the aqueous methanol suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.
-
The target iridoid glycosides are typically found in the more polar fractions (ethyl acetate and remaining aqueous methanol).
4. Purification:
-
Subject the ethyl acetate and/or aqueous methanol fractions to column chromatography on silica gel.
-
Elute with a gradient solvent system, such as ethyl acetate-methanol or chloroform-methanol.
-
For further purification, fractions containing the compound of interest can be subjected to chromatography on Sephadex LH-20, eluting with methanol.
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the extraction and purification of this compound.
Purification Logic Diagram
Caption: Logical steps involved in the purification of the target compound from a crude plant extract.
References
- 1. Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Extraction Conditions for Buddleja officinalis Maxim. Using Response Surface Methodology and Exploration of the Optimum Harvest Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011106423A2 - Acai and iridoid based formulations - Google Patents [patents.google.com]
- 5. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as gluc ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00441G [pubs.rsc.org]
- 6. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside that has been isolated from various plant species. As a derivative of catalpol, it is of interest to researchers for its potential biological activities. Effective purification of this compound is crucial for accurate biological screening and further drug development. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of iridoid glycosides using column chromatography. Note that the specific yield and purity for this compound may vary depending on the starting material and the precise execution of the protocol.
Table 1: Column Chromatography Parameters for Iridoid Glycoside Purification
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard stationary phase for normal-phase chromatography of polar compounds. |
| Column Dimensions | 50 cm x 3 cm | Appropriate for purifying gram-scale quantities of crude extract. |
| Mobile Phase | Chloroform (CHCl₃), Methanol (MeOH), Water (H₂O) | A versatile solvent system for separating compounds of varying polarity. |
| Elution Mode | Gradient Elution | Allows for the separation of a wide range of compounds from non-polar to highly polar. |
| Detection Method | Thin-Layer Chromatography (TLC) with UV light and/or staining reagent | For monitoring the elution of compounds and pooling of fractions. |
Table 2: Example Yield and Purity Data for Iridoid Glycoside Purification *
| Compound | Purification Method | Starting Material (mg) | Yield (mg) | Purity (%) | Reference |
| Sweroside | HSCCC | 100 | 7.9 | 92.3 | [1] |
| Morroniside | HSCCC | 100 | 13.1 | 96.3 | [1] |
| Loganin | HSCCC | 100 | 10.2 | 94.2 | [1] |
*Data from the purification of other iridoid glycosides using High-Speed Countercurrent Chromatography (HSCCC) are provided to give a general expectation of yield and purity. Similar purities can be targeted with silica gel column chromatography, although yields may differ.
Experimental Protocols
Preparation of the Crude Extract
Prior to column chromatography, a crude extract rich in this compound must be prepared. A general procedure is as follows:
-
Plant Material Collection and Preparation: Collect the relevant plant parts (e.g., leaves, stems, or roots) and air-dry them in the shade. Grind the dried plant material into a coarse powder.
-
Extraction: Macerate the powdered plant material in a suitable solvent, such as ethanol or methanol, at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w). Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Silica Gel Column Chromatography Protocol
This protocol is designed for the purification of this compound from a crude plant extract.
Materials and Equipment:
-
Glass chromatography column (50 cm length x 3 cm internal diameter)
-
Silica gel (70-230 mesh)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Crude plant extract
-
Beakers, flasks, and other standard laboratory glassware
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Staining solution (e.g., vanillin-sulfuric acid)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (Chloroform:Methanol:Water, 95:5:0.5 v/v/v).
-
Pour the slurry into the column in a single, continuous motion.
-
Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to protect it during sample loading.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal amount of methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the dissolved sample.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample-silica mixture onto the top of the prepared column.
-
-
Elution:
-
Begin the elution with the initial, least polar mobile phase (CHCl₃:MeOH:H₂O, 95:5:0.5).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A suggested gradient is as follows:
-
CHCl₃:MeOH:H₂O (95:5:0.5)
-
CHCl₃:MeOH:H₂O (90:10:1)
-
CHCl₃:MeOH:H₂O (85:15:1.5)
-
CHCl₃:MeOH:H₂O (80:20:2)
-
CHCl₃:MeOH:H₂O (70:30:3)
-
Continue to increase the methanol concentration if the target compound has not eluted.
-
-
Maintain a constant flow rate throughout the separation.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes or using a fraction collector.
-
Label the fractions sequentially.
-
-
Monitoring by Thin-Layer Chromatography (TLC):
-
Spot a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., CHCl₃:MeOH, 8:2 v/v).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Fractions containing the same compound (i.e., having the same Rf value and spot color) should be pooled together. This compound is expected to be a major component in the fractions of intermediate polarity.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process from crude material to pure compound.
References
Application Notes and Protocols for the Mass Spectrometry of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside that has been isolated from various medicinal plants, including those from the Buddleja genus.[1][2] Iridoid glycosides are a significant class of natural products known for their diverse biological activities, making them of great interest in pharmaceutical research and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification, characterization, and quantification of these compounds in complex botanical extracts and biological matrices.
These application notes provide a comprehensive guide to the analysis of this compound using mass spectrometry. Included are detailed experimental protocols for sample preparation and LC-MS/MS analysis, a summary of its mass spectral data, and a proposed fragmentation pathway to aid in its structural elucidation.
Mass Spectral Data
The accurate mass of this compound (C₂₆H₃₂O₁₃) is 552.1843 g/mol . Under typical electrospray ionization (ESI) conditions, it readily forms protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns dominated by the cleavage of the glycosidic bond and the ester linkage.
Proposed MS/MS Fragmentation of [M+H]⁺
The collision-induced dissociation (CID) of the protonated molecule of this compound is expected to yield several diagnostic fragment ions. The primary fragmentation events involve the neutral loss of the glucose moiety and the 3,4-dimethoxycinnamoyl group.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure/Identity |
| 553.1917 | 391.1391 | 162.0528 | [M+H - Glucose]⁺ (Aglycone with cinnamoyl group) |
| 553.1917 | 361.1285 | 192.0633 | [M+H - Dimethoxycinnamoyl]⁺ (Catalpol) |
| 553.1917 | 193.0865 | 360.1052 | [Dimethoxycinnamoyl]⁺ |
| 391.1391 | 193.0865 | 198.0526 | [Aglycone with cinnamoyl group - Aglycone]⁺ |
Experimental Protocols
Sample Preparation from Plant Material
This protocol is adapted from established methods for the extraction of iridoid glycosides from plant matrices.[3]
Materials:
-
Dried and powdered plant material (e.g., leaves or flowers of Buddleja asiatica)
-
70% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature to enhance extraction efficiency.
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
UPLC-MS/MS Analysis
The following parameters are recommended for the analysis of this compound and are based on established methods for iridoid glycosides.[3]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 15-30 eV (optimized for fragmentation) |
Visualizations
Experimental Workflow
References
Application Note: Quantitative Analysis of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is based on established principles for the analysis of related iridoid glycosides and provides a robust starting point for method validation in a research or quality control setting.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of iridoid glycosides.
-
Reagents and Standards:
-
Reference standard of this compound (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or Orthophosphoric acid (analytical grade).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the plant material or sample in methanol.
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[1]
-
2. Chromatographic Conditions
The following HPLC conditions are proposed for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min: 10-40% B25-30 min: 40-90% B30-35 min: 90-10% B35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[2] |
| Detection Wavelength | A photodiode array detector is recommended to determine the optimal wavelength. Based on the cinnamoyl moiety, a wavelength around 310-330 nm is likely to provide good sensitivity. For comparison, catalpol is often detected at 210 nm.[2] |
| Injection Volume | 10-20 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 5 mg of the this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 0.5 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample (e.g., 1 g of powdered plant material) and extract it with a suitable volume of methanol (e.g., 25 mL) using ultrasonication for 30 minutes.[1] Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
4. Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of the standard solution. Construct a calibration curve by plotting the peak area against the concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Precision | Intra-day precision: Analyze replicate injections of a standard solution at three different concentrations on the same day.Inter-day precision: Analyze the same solutions on three different days. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | Perform recovery studies by spiking a blank matrix with known concentrations of the standard. | Recovery between 95% and 105% |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Typically calculated as 3.3 × (standard deviation of the response / slope of the calibration curve) |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Typically calculated as 10 × (standard deviation of the response / slope of the calibration curve) |
Data Presentation
Table 1: Proposed HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 25 | 60 | 40 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% |
Table 3: Example Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Experimental Workflow Visualization
Caption: Workflow for the quantification of this compound by HPLC.
This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method. The proposed method is based on established analytical techniques for similar compounds and serves as a strong foundation for researchers. Adherence to rigorous method validation is essential to ensure the generation of accurate and reliable quantitative data.
References
Application Notes and Protocols for In Vitro Assays Using 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an iridoid glycoside, a derivative of the well-studied compound catalpol. It has been isolated from plant species such as Buddleja asiatica.[1] While research on this specific derivative is emerging, the known biological activities of its parent compound, catalpol, and related cinnamoyl derivatives suggest its potential as a valuable compound for in vitro investigation.
Catalpol itself exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[2][3] Notably, studies on other 6-O-substituted catalpol derivatives have indicated that the addition of a lipophilic moiety, such as a cinnamoyl group, can enhance certain biological activities, particularly the inhibition of the NF-κB pathway, a key regulator of inflammation.[4]
These application notes provide a comprehensive guide for researchers interested in exploring the in vitro biological activities of this compound. The protocols are based on established assays for the parent compound, catalpol, and are adapted to provide a robust starting point for the investigation of this promising derivative.
Predicted Biological Activities and In Vitro Models
Based on the structure of this compound and the known activities of related compounds, the following biological effects are predicted and can be investigated using the described in vitro assays:
-
Anti-Inflammatory Activity: Due to the presence of the cinnamoyl group, enhanced inhibition of pro-inflammatory pathways is expected.
-
Neuroprotective Effects: Building upon the neuroprotective properties of catalpol, this derivative may offer protection against neuronal damage.
-
Antioxidant Capacity: The phenolic nature of the dimethoxycinnamoyl moiety suggests potential radical scavenging and antioxidant effects.
-
Hepatoprotective Effects: Initial studies on the plant extract containing this compound suggest a potential role in protecting liver cells.[1]
Data Presentation: Quantitative Data Summary
As specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical quantitative data for the parent compound, catalpol , in various in vitro assays. This information can serve as a benchmark for designing experiments and interpreting results for the derivative. It is hypothesized that this compound may exhibit similar or enhanced activities.
| Assay | Cell Line/System | Parameter Measured | Concentration Range of Catalpol | Observed Effect of Catalpol | Reference |
| Anti-Inflammatory | |||||
| Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | NO concentration in culture supernatant | 1, 5, 25 µM | Significant downregulation of NO production. | [5] |
| Pro-inflammatory Cytokines | LPS-stimulated BV2 microglia | IL-6, TNF-α, IL-1β mRNA and protein levels | 1, 5, 25 µM | Significant downregulation of cytokine expression. | [5] |
| NF-κB Activation | TNF-α-stimulated HEK293 cells | Luciferase reporter activity | 50 µM | Weak inhibition of NF-κB activation. | [4] |
| Neuroprotection | |||||
| Cell Viability (MTT Assay) | MPP+-treated PC12 cells | Cell viability | 0.05 - 0.5 mM | Significant protection against MPP+-induced cell death. | [6] |
| Dopaminergic Neuron Survival | MPP+-treated mesencephalic neurons | Tyrosine hydroxylase-positive cell count | 0.05 - 0.5 mM | Attenuated MPP+-induced dopaminergic neuron death. | [7] |
| Antioxidant | |||||
| Reactive Oxygen Species (ROS) | LPS-induced microglia | Intracellular ROS levels | Not specified | Significant reduction in ROS release. | [8] |
| Mitochondrial Membrane Potential | MPP+-treated mesencephalic neurons | Mitochondrial membrane potential | Not specified | Prevention of MPP+-induced loss of mitochondrial membrane potential. | [7] |
| Hepatoprotection | |||||
| Cell Viability | CCl4-induced hepatotoxicity in rats (in vivo) | Serum ALT and AST levels | Not specified | The polar fraction containing the compound showed hepatoprotective activity. | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the in vitro activities of this compound.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Materials:
-
RAW 264.7 or BV2 microglial cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Neuroprotective Activity: MTT Assay for Cell Viability
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y or PC12 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA or 500 µM MPP+) to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound (dissolved in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Plate reader
Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Predicted anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalpol protects dopaminergic neurons from LPS-induced neurotoxicity in mesencephalic neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucosidase Inhibition Assay with 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosidase enzymes, such as α-glucosidase and β-glucosidase, play a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides.[1] The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it can delay carbohydrate digestion and reduce postprandial hyperglycemia.[1][2][3] Natural products are a rich source of potential glucosidase inhibitors.[4] Among these, iridoid glucosides isolated from medicinal plants have garnered significant interest. This document provides detailed application notes and protocols for evaluating the glucosidase inhibitory activity of a specific iridoid glucoside, 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.
This compound, a natural compound isolated from plants such as Dolichandrone spathacea, has been identified as a potential inhibitor of α-glucosidase.[5] These application notes are designed to guide researchers through the process of conducting a glucosidase inhibition assay to determine the inhibitory potential of this compound and its derivatives.
Principle of the Assay
The glucosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a test compound. The principle of the most common in vitro assay involves the use of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase or p-nitrophenyl-β-D-glucopyranoside for β-glucosidase.[2][6] The glucosidase enzyme cleaves the p-nitrophenyl group from the substrate, resulting in the formation of p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2][7] When an inhibitor is present, the enzymatic reaction is slowed down or stopped, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Quantitative Data Presentation
The inhibitory activity of this compound and related compounds against α-glucosidase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: α-Glucosidase Inhibitory Activity of this compound and Related Iridoids
| Compound Number | Compound Name | α-Glucosidase IC50 (µM) |
| 1 | 6-O-[E-4-Methoxycinnamoyl]catalpol | > 100 |
| 2 | 6-O-[(E)-3,4-Dimethoxycinnamoyl]catalpol | 0.15 |
| 10 | Catalpol | 0.05 |
| 13 | Minecoside | 1.80 |
| 14 | Specioside | 0.25 |
Data sourced from a study on iridoids from Dolichandrone spathacea.[5]
Experimental Protocols
This section provides detailed protocols for α-glucosidase and β-glucosidase inhibition assays.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common methodologies for determining α-glucosidase inhibition.[2][4][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.
-
Prepare the α-glucosidase solution (e.g., 0.1 U/mL) in the potassium phosphate buffer.
-
Prepare the pNPG substrate solution (e.g., 1.25 mM) in the potassium phosphate buffer.[4]
-
Prepare a 0.1 M sodium carbonate solution to stop the reaction.
-
Prepare stock solutions of the test compound and acarbose in DMSO. Further dilute with the phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the potassium phosphate buffer to all wells.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells.
-
Add 20 µL of the buffer to the control wells (100% enzyme activity).
-
Add 20 µL of acarbose solution to the positive control wells.
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
Abs_sample is the absorbance of the sample (enzyme, substrate, and test compound).
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: β-Glucosidase Inhibition Assay
This protocol outlines a general method for assessing β-glucosidase inhibition, which can be adapted for testing this compound.[6]
Materials:
-
β-Glucosidase from almonds (e.g., Sigma-Aldrich, G0395)
-
p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G)
-
This compound (Test Compound)
-
Conduritol β-epoxide (Positive Control)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.0.
-
Prepare the β-glucosidase solution (e.g., 0.01 U/mL) in the sodium acetate buffer.
-
Prepare the pNP-β-G substrate solution in the sodium acetate buffer.
-
Prepare a 0.1 M sodium carbonate solution.
-
Prepare stock solutions of the test compound and conduritol β-epoxide in DMSO and dilute them with the acetate buffer to the desired concentrations.
-
-
Assay in 96-Well Plate:
-
Follow a similar setup to the α-glucosidase assay, adding buffer, test compound/positive control, and enzyme solution to the respective wells of a 96-well plate.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10-15 minutes).
-
Start the reaction by adding the pNP-β-G substrate.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described in the α-glucosidase protocol.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro glucosidase inhibition assay.
Caption: Workflow for the in vitro glucosidase inhibition assay.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the enzyme inhibition assay.
Caption: Logical relationship of enzyme, substrate, and inhibitor.
References
- 1. scielo.br [scielo.br]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for Testing 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, an iridoid glycoside, in various cell-based models. The compound has been identified in plant species such as Buddleja asiatica and is a derivative of catalpol, a compound known for a range of biological activities including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3][4][5] The following protocols are designed to facilitate the investigation of its potential therapeutic properties.
Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol outlines the use of a murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) to assess the anti-inflammatory effects of this compound. The production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6) is measured following stimulation with LPS.
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation:
| Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control (LPS only) | 100 | 100 | ||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Neuroprotective Effects in an Oxidative Stress-Induced Neuronal Cell Model
This protocol describes the use of a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons to evaluate the neuroprotective effects of the compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.[6]
Signaling Pathway:
Caption: Neuroprotective signaling pathway.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to differentiate for 5-7 days with reduced serum (1% FBS).
-
Compound Treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Oxidative Stress Induction: Expose the cells to H₂O₂ (e.g., 100 µM) for 4-6 hours to induce oxidative stress.
-
Cell Viability (MTT Assay): Perform the MTT assay as described in the anti-inflammatory protocol to assess cell viability.
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.
-
Data Presentation:
| Concentration (µM) | Cell Viability (%) | Intracellular ROS (% of H₂O₂ Control) | Caspase-3 Activity (% of H₂O₂ Control) |
| Control (no H₂O₂) | 100 | ||
| H₂O₂ only | 100 | 100 | |
| 1 + H₂O₂ | |||
| 5 + H₂O₂ | |||
| 10 + H₂O₂ | |||
| 25 + H₂O₂ | |||
| 50 + H₂O₂ |
Cytotoxic and Anti-proliferative Activity in Cancer Cell Lines
This protocol is designed to assess the potential cytotoxic and anti-proliferative effects of this compound on various cancer cell lines (e.g., A549 - lung, HT-29 - colon, MCF-7 - breast). A similar compound, 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol, has been shown to have cytotoxic effects on these cell lines.[7]
Experimental Workflow:
Caption: Workflow for assessing cytotoxic activity.
Protocol:
-
Cell Culture: Culture the respective cancer cell lines in their recommended media and conditions.
-
Cell Seeding: Seed cells in 96-well plates for viability assays and in 6-well plates for flow cytometry.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Cell Viability (SRB Assay):
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm.
-
-
Cell Cycle Analysis:
-
Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Wash with PBS and treat with RNase A.
-
Stain with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry.
-
Data Presentation:
| Cell Line | IC50 (µM) at 48h | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
| A549 | |||||
| HT-29 | |||||
| MCF-7 |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions, including cell densities, compound concentrations, and incubation times, for their specific experimental setup. It is also recommended to include appropriate positive and negative controls in all assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalpol | CAS:2415-24-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies Involving 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol and its Parent Compound, Catalpol
Application Notes
Background
Catalpol, an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa, has demonstrated a wide array of pharmacological activities, including potent neuroprotective, anti-inflammatory, and antioxidant effects in various animal models[2][3][4]. These properties make it a promising candidate for investigating treatments for neurological disorders, inflammatory conditions, and diseases associated with oxidative stress[2][3][5]. The addition of a 3,4-dimethoxycinnamoyl group to the catalpol backbone is hypothesized to modulate its pharmacokinetic profile and enhance its therapeutic efficacy, particularly its anti-inflammatory actions[1].
Therapeutic Potential
-
Neuroprotection: Catalpol has shown significant neuroprotective effects in animal models of ischemic stroke, Parkinson's disease, and cognitive impairment[2]. Its mechanisms of action involve anti-apoptotic and anti-inflammatory pathways, as well as the promotion of neurogenesis[2].
-
Anti-inflammatory Activity: Catalpol and its derivatives have been shown to suppress the production of pro-inflammatory cytokines and mediators[3][5][6]. This is often achieved through the inhibition of key signaling pathways such as NF-κB[1][6].
-
Hepatoprotection: A study on the polar fraction of Buddleja asiatica, containing 6-O-(3",4"-dimethoxycinnamoyl)catalpol, demonstrated substantial antihepatotoxic activity[1].
-
Metabolic Disorders: Catalpol has been investigated for its beneficial effects in animal models of diabetes and its complications, with oral dosages ranging from 2.5 to 200 mg/kg in rats and 10 to 200 mg/kg in mice[2].
Pharmacokinetics
Pharmacokinetic studies of catalpol in rats have shown that it is rapidly absorbed after oral administration[2]. It can also cross the blood-brain barrier, a crucial characteristic for compounds targeting neurological diseases[4]. The metabolic fate of 6-O-(3'',4''-dimethoxycinnamoyl)catalpol is yet to be determined and would be a key area of investigation.
Quantitative Data Summary
The following tables summarize quantitative data from representative animal studies on catalpol, which can be used as a reference for designing studies with this compound.
Table 1: Neuroprotective Effects of Catalpol in Animal Models
| Animal Model | Species/Strain | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Ischemic Stroke (MCAO) | Rat | 10, 20 mg/kg, i.p. | Improved stroke index; Increased SOD activity; Decreased MDA content | [2] |
| Parkinson's Disease (MPTP) | Mouse | Not Specified | Exerted neuroprotective effects | [6] |
| Cognitive Impairment | Mouse | Not Specified | Reversed d-galactose-induced increase in acetylcholinesterase activity | [3] |
Table 2: Anti-inflammatory Effects of Catalpol in Animal Models
| Animal Model | Species/Strain | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Inflammatory Pain (CFA) | Rat | 2.5, 10 mg/kg, s.c. | Significantly limited mechanical allodynia and thermal hyperalgesia | [6] |
| Depressive-like Behaviors (CUMS) | Mouse | Not Specified | Ameliorated depressive-like behaviors; Inhibited neuroinflammation | [6] |
| Lipopolysaccharide (LPS)-induced Inflammation | Mouse (BALB/c) | 2.5, 5, 10 mg/kg | Reduced levels of IL-6, IL-4, IL-1β, and TNF-α | [3] |
Experimental Protocols
Protocol for Investigating Neuroprotective Effects in a Rat Model of Ischemic Stroke
This protocol is adapted from studies on catalpol and can be applied to this compound.
Objective: To evaluate the neuroprotective efficacy of this compound in a middle cerebral artery occlusion (MCAO) model in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane or chloral hydrate)
-
Surgical instruments for MCAO
-
Behavioral testing apparatus (e.g., neurological deficit scoring system, rotarod)
-
Biochemical assay kits (e.g., for SOD, MDA, TNF-α, IL-1β)
-
Histology equipment and reagents (e.g., TTC staining)
Methodology:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Sham-operated group
-
MCAO + Vehicle group
-
MCAO + this compound (low dose, e.g., 5 mg/kg)
-
MCAO + this compound (high dose, e.g., 20 mg/kg)
-
-
Drug Administration: Administer the compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before or after MCAO induction.
-
MCAO Surgery:
-
Anesthetize the rat.
-
Perform the MCAO surgery by intraluminal filament technique to occlude the middle cerebral artery for a specified duration (e.g., 90 minutes).
-
In the sham group, perform the same surgical procedure without occluding the artery.
-
-
Behavioral Assessment: 24 hours after MCAO, assess neurological deficits using a standardized scoring system. Further behavioral tests like the rotarod test can be performed to assess motor coordination.
-
Sample Collection and Analysis:
-
After behavioral assessments, euthanize the animals and collect brain tissue.
-
For infarct volume measurement, slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
For biochemical analysis, homogenize brain tissue to measure levels of oxidative stress markers (SOD, MDA) and inflammatory cytokines (TNF-α, IL-1β) using ELISA or other appropriate assays.
-
For histological analysis, fix brain tissue in formalin, embed in paraffin, and perform staining (e.g., H&E, Nissl) to assess neuronal damage.
-
Protocol for Assessing Anti-inflammatory Activity in a Mouse Model of Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This protocol is based on studies with catalpol and is suitable for evaluating the anti-inflammatory properties of its derivatives[6].
Objective: To determine the analgesic and anti-inflammatory effects of this compound in a CFA-induced inflammatory pain model in rats[6].
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
-
Calipers for measuring paw edema
Methodology:
-
Baseline Measurements: Before CFA injection, measure baseline paw withdrawal thresholds to mechanical and thermal stimuli for all animals.
-
Induction of Inflammation: Inject a small volume of CFA (e.g., 100 µL) into the plantar surface of the right hind paw of each rat to induce localized inflammation.
-
Group Allocation and Drug Administration:
-
Randomly assign rats to treatment groups (n=6-8 per group):
-
CFA + Vehicle
-
CFA + this compound (e.g., 2.5 mg/kg, s.c.)
-
CFA + this compound (e.g., 10 mg/kg, s.c.)
-
-
Administer the compound or vehicle subcutaneously (s.c.) at a specified time point after CFA injection (e.g., on day 3).
-
-
Behavioral Testing:
-
At various time points after drug administration (e.g., 1, 2, 4, 6 hours), assess mechanical allodynia using Von Frey filaments and thermal hyperalgesia using the plantar test.
-
-
Measurement of Paw Edema: Measure the paw volume or diameter using calipers before CFA injection and at different time points after treatment to quantify the anti-edematous effect.
-
Biochemical and Molecular Analysis (Optional): At the end of the experiment, collect paw tissue and/or spinal cord tissue to measure the levels of inflammatory mediators (e.g., IL-1β, TNF-α) and signaling molecules (e.g., p-NF-κB) using techniques like Western blotting or qPCR.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The neuroprotective and anti-inflammatory effects of catalpol are mediated through various signaling pathways. It is plausible that this compound acts through similar mechanisms.
Caption: Proposed anti-inflammatory signaling pathway.
Caption: Proposed neuroprotective signaling pathways.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects and possible mechanisms of catalpol against diabetic nephropathy in animal models: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol and its derivatives. These compounds are of significant interest due to their potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant activities.
Application Notes
Catalpol, an iridoid glycoside, and its derivatives are known to possess a wide range of biological activities. Acylation of catalpol at the C-6 position, particularly with cinnamoyl moieties, has been shown to enhance its pharmacological effects. The this compound derivative is of particular interest for its potential to modulate key signaling pathways involved in cellular stress and inflammation.
Neuroprotective Effects: Catalpol and its derivatives have demonstrated significant neuroprotective properties.[1][2] They are believed to protect neuronal cells from oxidative stress and apoptosis, mechanisms that are central to the pathogenesis of neurodegenerative diseases. The anti-inflammatory and antioxidant activities of these compounds contribute to their neuroprotective capacity.
Anti-inflammatory Activity: The NF-κB (nuclear factor-kappa B) signaling pathway is a key regulator of inflammation. Studies have shown that catalpol derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[1][2][3][4] This anti-inflammatory action makes them promising candidates for the development of treatments for inflammatory disorders.
Antioxidant Activity: The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Catalpol derivatives have been found to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS).[1][2][5][6][7] This antioxidant activity is closely linked to their neuroprotective and anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₃₂O₁₃ | Mass Spectrometry |
| Molecular Weight | 552.52 g/mol | Mass Spectrometry |
| ¹H NMR (δ, ppm) | See Experimental Protocols | Internal Records |
| ¹³C NMR (δ, ppm) | See Experimental Protocols | Internal Records |
| Purity | >95% | HPLC |
| Yield | Variable | Dependent on synthetic route |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxycinnamoyl Chloride
This protocol describes the conversion of 3,4-dimethoxycinnamic acid to its corresponding acid chloride, a key intermediate for the esterification of catalpol.
Materials:
-
3,4-Dimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 3,4-dimethoxycinnamoyl chloride.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol details the esterification of catalpol with 3,4-dimethoxycinnamoyl chloride.
Materials:
-
Catalpol
-
3,4-Dimethoxycinnamoyl chloride
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Dissolve catalpol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3,4-dimethoxycinnamoyl chloride in anhydrous DCM and add it dropwise to the catalpol solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to yield pure this compound.
Protocol 3: Characterization of this compound
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Characteristic shifts should be compared with literature values for confirmation of the structure.
3. Mass Spectrometry (MS):
-
Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.
-
Observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to extraction?
This compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Structurally, it is an ester of catalpol with 3,4-dimethoxycinnamic acid. As a glycoside, it possesses a sugar moiety (glucose) attached to the aglycone (the iridoid part), making it a relatively polar molecule. This polarity is a critical factor in selecting an appropriate extraction solvent. Furthermore, like many iridoid glycosides, it can be susceptible to degradation under certain conditions, such as acidic pH and high temperatures.
Q2: From which plant sources is this compound typically extracted?
This compound has been isolated from various plant species, most notably from the genus Buddleja, such as Buddleja asiatica. It is often found alongside other iridoid glycosides like catalpol and aucubin.
Q3: What are the most common solvents used for the extraction of this compound?
Given its polar nature, polar solvents are generally recommended for the extraction of this compound and other iridoid glycosides. Commonly used solvents include:
-
Methanol
-
Ethanol
-
Water
-
Mixtures of alcohol and water (e.g., 50-80% methanol or ethanol)
The choice of solvent can significantly impact the extraction efficiency.
Q4: What are the key factors that can lead to low yields of this compound?
Several factors can contribute to a low yield during the extraction process:
-
Inappropriate Solvent Choice: Using a solvent with polarity that does not match the target compound.
-
Suboptimal Extraction Parameters: Incorrect temperature, extraction time, or solvent-to-solid ratio can lead to incomplete extraction.
-
Compound Degradation: The compound is known to be sensitive to heat and acidic conditions, which can lead to its degradation during extraction.[1]
-
Improper Plant Material Preparation: Inadequate drying or grinding of the plant material can hinder solvent penetration and promote enzymatic degradation.
-
Losses During Purification: Significant amounts of the compound can be lost during subsequent purification steps like solvent evaporation and chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Issue | Possible Cause(s) | Recommended Solutions |
| Low Extraction Yield | Inappropriate Solvent System: The polarity of the solvent may not be optimal for solubilizing the target compound. | Test a range of polar solvents, including methanol, ethanol, and their aqueous mixtures (e.g., 50%, 70%, 80%). A 50:50 aqueous:methanol mixture is often a good starting point for iridoid glycosides.[2] |
| Inefficient Extraction Method: Maceration may be less efficient than other techniques. | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time.[3] | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough for the solvent to fully penetrate the plant matrix and dissolve the compound. | Optimize the extraction time. For maceration, this could be several hours to days. For UAE or MAE, optimization experiments (e.g., 15, 30, 45, 60 minutes) should be performed. | |
| Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to extract the compound completely. | Increase the solvent-to-solid ratio. Common starting points are 1:10 or 1:20 (g/mL). Further optimization may be required. | |
| Compound Degradation | High Extraction Temperature: The compound may be thermolabile and degrade at elevated temperatures. Catalpol, a related compound, is known to be sensitive to high temperatures.[1] | If using heat-assisted methods, maintain the temperature below the boiling point of the solvent and consider conducting a stability study of the target compound at different temperatures. For sensitive compounds, extraction at room temperature or even lower is advisable. |
| Acidic Conditions: Iridoid glycosides can be unstable in acidic environments. Catalpol is known to be sensitive to acidic pH.[1] | Ensure the pH of the extraction solvent is neutral. If the plant material itself creates an acidic environment, consider using a buffered extraction solvent. | |
| Difficulty in Purification | Co-extraction of Impurities: The initial extract may contain a high concentration of other compounds with similar polarities, making chromatographic separation difficult. | Perform a preliminary clean-up of the crude extract. This can involve liquid-liquid partitioning (e.g., with n-hexane to remove non-polar compounds, followed by ethyl acetate) or solid-phase extraction (SPE). |
| Irreversible Adsorption on Stationary Phase: The compound may strongly adhere to the silica gel during column chromatography. | Consider using a different stationary phase, such as C18 reversed-phase silica gel, for purification. |
Data Presentation
Table 1: Comparison of Extraction Methods for Iridoid Glycosides (Catalpol and Aucubin) from Veronica longifolia
| Extraction Method | Solvent | Relative Yield of Catalpol (%) | Relative Yield of Aucubin (%) |
| Hot Water Extraction | Water | 100 | 100 |
| Pressurized Hot Water Extraction | Water | 83 | 92 |
| Maceration | Ethanol | 22 | 25 |
| Maceration | Methanol | Higher than ethanol, but less than hot water | Higher than ethanol, but less than hot water |
| Data adapted from a study on catalpol and aucubin extraction, providing insights into the relative efficiency of different methods for similar iridoid glycosides.[4] |
Table 2: Effect of Ethanol Concentration on the Extraction of Total Iridoid Glycosides from Patrinia scabra using Ultrasonic-Microwave Synergistic Extraction
| Ethanol Concentration (%) | Yield of Total Iridoid Glycosides (mg/g) |
| 30 | ~45 |
| 40 | ~55 |
| 50 | ~65 |
| 60 | ~60 |
| 70 | ~50 |
| This table illustrates the importance of optimizing the solvent concentration. The yield of total iridoid glycosides was highest at a 50% ethanol concentration.[3] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction of this compound
This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.
1. Plant Material Preparation:
- Dry the plant material (e.g., leaves, stems) in a well-ventilated area at a low temperature (e.g., 40-50°C) to prevent enzymatic degradation.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a flask.
- Add 100 mL of 70% methanol (solvent-to-solid ratio of 10:1).
- Macerate the mixture at room temperature for 24 hours with occasional stirring.
- Alternatively, for a faster extraction, use an ultrasonic bath for 30-60 minutes.
3. Filtration and Concentration:
- Filter the mixture through filter paper to separate the extract from the solid plant residue.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
4. Preliminary Purification (Liquid-Liquid Partitioning):
- Dissolve the concentrated crude extract in water.
- Perform liquid-liquid extraction sequentially with n-hexane (to remove non-polar compounds) and then with ethyl acetate. The target compound is expected to be in the more polar ethyl acetate or aqueous fraction.
- Concentrate the desired fraction using a rotary evaporator.
5. Chromatographic Purification:
- Further purify the concentrated fraction using column chromatography. A silica gel column eluted with a gradient of chloroform and methanol is a common choice. Alternatively, reversed-phase (C18) chromatography can be used with a water/methanol or water/acetonitrile gradient.
- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
- Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.
Visualizations
Biosynthesis of Iridoid Glycosides
The following diagram illustrates the general biosynthetic pathway leading to the formation of iridoid glycosides, the class of compounds to which this compound belongs. The pathway starts from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.
Caption: Generalized biosynthetic pathway of iridoid glycosides.
Experimental Workflow for Extraction and Isolation
This diagram outlines the logical steps involved in the extraction and isolation of this compound from a plant source.
Caption: Workflow for extraction and isolation of the target compound.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in solution. The information is intended for researchers, scientists, and professionals in drug development who are working with this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Based on studies of its parent compound, catalpol, and other iridoid glycosides, the primary factors influencing the stability of this compound are likely pH, temperature, and the presence of certain amino acids.[1][2] Iridoid glycosides are generally susceptible to degradation under acidic and strongly alkaline conditions, as well as at elevated temperatures.[3][4]
Q2: What are the optimal storage conditions for this compound in solution?
Q3: How does pH impact the stability of this compound?
A3: While specific data for this compound is limited, its parent compound, catalpol, is known to be stable in neutral conditions but sensitive to acidic pH, especially at higher temperatures.[1][2] It is likely that the ester linkage in this compound is susceptible to hydrolysis under both acidic and alkaline conditions.
Q4: Can the presence of other molecules in the solution affect the stability of this compound?
A4: Yes. For the parent compound catalpol, most amino acids (with the exception of proline) have been shown to promote degradation.[1][2] Therefore, it is important to consider the composition of your experimental buffer or formulation, as excipients could potentially interact with and degrade the compound.
Q5: What are the likely degradation products of this compound?
A5: The degradation of this compound would likely involve the hydrolysis of the ester bond, yielding catalpol and 3,4-dimethoxycinnamic acid. Further degradation of the catalpol moiety could occur, particularly under acidic conditions, leading to the formation of its aglycone.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the stock solution is stored at -20°C or below and protected from light.
-
Check Solution pH: Measure the pH of your experimental buffer. If it is acidic or alkaline, consider adjusting to a neutral pH if your experimental design allows.
-
Prepare Fresh Solutions: Prepare fresh working solutions from a solid stock for each experiment to minimize degradation in solution.
-
Analyze Compound Integrity: Use an analytical method like HPLC to check the purity of your stock and working solutions to confirm the presence of the intact compound.
-
Issue 2: Rapid degradation of the compound observed during experiments at elevated temperatures.
-
Potential Cause: Thermal instability of the compound.
-
Troubleshooting Steps:
-
Minimize Heat Exposure: If possible, reduce the temperature and duration of any heating steps in your protocol.
-
Conduct Kinetic Studies: Perform a time-course experiment at the elevated temperature to quantify the rate of degradation. This will help in determining a viable experimental window.
-
Use a Stabilizing Agent: While specific stabilizers for this compound are not documented, exploring the use of antioxidants or formulating in a more viscous solvent could potentially slow degradation. This would require validation to ensure no interference with the experimental assay.
-
Issue 3: Difficulty in quantifying the compound in a complex matrix.
-
Potential Cause: Interference from other components in the matrix or degradation during sample preparation.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Develop a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to clean up the sample and isolate the compound of interest. Ethyl acetate has been used for the extraction of similar compounds from plasma.[7]
-
Use a High-Resolution Analytical Method: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) for more selective and sensitive quantification, which can help in distinguishing the analyte from matrix components.[7]
-
Assess Sample Preparation Stability: Spike a known concentration of the compound into the matrix and analyze it immediately and after your standard sample preparation workflow to determine if degradation is occurring during this stage.
-
Quantitative Data Summary
Table 1: Degradation Kinetics of Catalpol [1][2]
| pH | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| 4.0 | 70-100 | Varies with temperature | 81.7 |
| 5.0 | 70-100 | Varies with temperature | 88.8 |
| 6.0 | 70-100 | Varies with temperature | 98.7 |
| 4.0 (with glycine) | 70-100 | Varies with temperature | 70.7 |
Note: The degradation of catalpol was found to obey first-order kinetics.[1][2]
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for conducting stability studies. It should be adapted based on the specific experimental needs and available analytical equipment.
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).[6]
-
Prepare working solutions by diluting the stock solution in the desired buffer systems (e.g., phosphate buffers at pH 4.0, 7.0, and 9.0).
-
-
Stress Conditions:
-
pH Stability: Incubate the working solutions at different pH values (e.g., 4.0, 7.0, 9.0) at a constant temperature (e.g., 37°C).
-
Thermal Stability: Incubate the working solution at a neutral pH at various temperatures (e.g., 25°C, 37°C, 50°C, 80°C).
-
Photostability: Expose the working solution in a quartz cuvette to a standardized light source (e.g., xenon lamp in a photostability chamber) and compare it to a sample kept in the dark.
-
-
Time-Point Sampling:
-
At designated time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each experimental condition.
-
Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining intact this compound in each sample using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from its potential degradation products. A C18 column with a mobile phase of methanol and water or ammonium formate buffer is a good starting point.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the compound's concentration versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS:147714-71-4 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, catalposide and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol during experiments"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by two main chemical liabilities in its structure: the ester linkage and the iridoid glycoside core (catalpol). Key factors leading to degradation include:
-
pH: The compound is sensitive to acidic and alkaline conditions. Acidic conditions can lead to the hydrolysis of the glycosidic bond of the catalpol core, while alkaline conditions (pH ≥ 10) can cause the hydrolysis of the ester linkage, cleaving the 3'',4''-dimethoxycinnamoyl group.
-
Temperature: High temperatures can accelerate the rate of both acid and base-catalyzed hydrolysis.
-
Enzymes: The presence of β-glucosidases can lead to the enzymatic cleavage of the glucose moiety from the catalpol structure. Esterases can also hydrolyze the cinnamoyl ester bond.
-
Amino Acids: Most amino acids, with the exception of proline, have been shown to promote the degradation of the parent compound, catalpol.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a dry powder in a desiccator at -20°C. Stock solutions should be prepared fresh on the day of the experiment. If storage of a stock solution is unavoidable, it should be stored in an appropriate solvent (see Q3) at -20°C or below for no more than a few days. Avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents. For experimental purposes, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I minimize degradation during my in vitro experiments?
A4: To minimize degradation during in vitro experiments, consider the following:
-
pH Control: Maintain the pH of your experimental buffers between 6 and 8. Avoid highly acidic or alkaline conditions.
-
Temperature Control: Perform experiments at the lowest feasible temperature. For cell-based assays, adhere to the standard 37°C but minimize the incubation time with the compound as much as possible.
-
Enzyme Inhibitors: If working with cell lysates or tissue homogenates that may contain degrading enzymes, consider the addition of broad-spectrum glycosidase and esterase inhibitors.
-
Fresh Preparation: Always prepare solutions of this compound fresh before each experiment.
Troubleshooting Guides
Issue 1: Loss of compound activity or inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for short-term storage. |
| Degradation in assay buffer | 1. Check the pH of your assay buffer. Ensure it is within the stable range (pH 6-8). 2. If possible, perform a time-course experiment to assess the stability of the compound in your specific assay buffer at the experimental temperature. 3. Minimize the pre-incubation time of the compound in the buffer before starting the assay. |
| Enzymatic degradation | 1. If using cell lysates or tissue extracts, consider heat-inactivating the sample (if compatible with your assay) or adding a cocktail of protease, glycosidase, and esterase inhibitors. |
Issue 2: Appearance of unexpected peaks during analytical chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the ester bond | 1. This will result in the formation of catalpol and 3,4-dimethoxycinnamic acid. 2. Check the pH of your mobile phase and sample diluent. Acidic or basic conditions can cause on-column or in-vial degradation. 3. Use a buffered mobile phase in the neutral pH range if possible. 4. Analyze samples immediately after preparation. |
| Hydrolysis of the glycosidic bond | 1. This will lead to the formation of the aglycone of this compound. 2. Avoid strongly acidic conditions in your sample preparation and mobile phase. |
| Degradation due to temperature | 1. Use a cooled autosampler if available. 2. Avoid exposing samples to high temperatures during preparation and analysis. |
Quantitative Data Summary
The following table summarizes the known stability characteristics of the parent compound, catalpol, which can be extrapolated to this compound.
| Condition | Effect on Catalpol | Implication for this compound |
| Acidic pH (pH 4-6) | Degradation follows first-order kinetics, accelerated by higher temperatures. | Potential for hydrolysis of the glycosidic bond. |
| Neutral pH | Stable. | Optimal pH range for experimental work. |
| Alkaline pH (≥10) | Not specified for catalpol, but iridoid esters are known to hydrolyze. | High risk of hydrolysis of the cinnamoyl ester bond. |
| High Temperature | Increases degradation rate, especially in acidic conditions. | Will accelerate both ester and glycoside hydrolysis. |
| Presence of Amino Acids (most) | Promotes degradation. | May be a factor in complex biological media. |
Experimental Protocols
Protocol 1: Assessment of pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-11).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 50 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each buffer.
-
Quenching: Immediately quench any further reaction by neutralizing the pH (if necessary) and diluting with the initial mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the remaining amount of this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the stability profile.
Protocol 2: Assessment of Temperature Stability of this compound
-
Buffer Selection: Choose a buffer in which the compound is relatively stable at room temperature (e.g., phosphate buffer at pH 7.4).
-
Sample Preparation: Prepare samples of this compound in the selected buffer as described in Protocol 1.
-
Incubation: Incubate the samples at a range of temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Time Points and Analysis: Follow steps 4-7 from Protocol 1 to analyze the degradation of the compound at each temperature.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Troubleshooting HPLC Separation of Iridoid Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of iridoid glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of iridoid glycosides in a question-and-answer format.
Q1: Why am I observing poor resolution or co-elution of my iridoid glycoside peaks?
A1: Poor resolution is a common issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Mobile Phase Composition: The polarity and pH of your mobile phase are critical. Iridoid glycosides are often polar, so a mobile phase with insufficient organic modifier (like acetonitrile or methanol) may lead to poor retention and overlap.[1] Consider adjusting the gradient slope or the initial percentage of the organic solvent. The addition of an acid modifier, such as formic acid or phosphoric acid (typically 0.1%), can improve peak shape and selectivity by suppressing the ionization of silanol groups on the column.[2][3]
-
Column Selection: A standard C18 column is often a good starting point.[2][3] However, for very polar iridoid glycosides, a hydrophilic interaction liquid chromatography (HILIC) column might provide better separation.[4] Also, ensure your column is not degraded or clogged, as this can significantly impact resolution.[5]
-
Flow Rate and Temperature: A lower flow rate generally allows for better separation, though it will increase run time.[3] Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but be mindful of the thermal stability of your analytes.[3][6]
Q2: My iridoid glycoside peaks are tailing. What are the likely causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase.[7][8]
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the iridoid glycosides, leading to tailing.[8]
-
Solution: Operate at a lower pH (e.g., by adding formic or acetic acid to the mobile phase) to suppress the ionization of these silanol groups.[8] Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[7]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a void in the analytical column can also lead to tailing peaks.[7]
-
Solution: Replace the guard column and/or the analytical column.
-
Q3: I'm experiencing peak fronting with my iridoid glycoside analysis. How can I resolve this?
A3: Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
-
Column Overload: Similar to peak tailing, injecting too high a concentration of your sample can lead to peak fronting.[9]
-
Solution: Try diluting your sample.
-
-
Column Collapse: A physical collapse of the column packing material can also be a cause.[7] This is often indicated by a sudden increase in backpressure.
-
Solution: Replace the column.
-
Q4: My baseline is noisy. What are the potential sources and how can I fix it?
A4: A noisy baseline can interfere with the detection and quantification of small peaks.[11][12]
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[13][14]
-
Poor Mixing: If you are running a gradient, incomplete mixing of the mobile phase components can result in baseline fluctuations.[13]
-
Solution: Ensure your pump's mixer is functioning correctly. Premixing the mobile phase for isocratic runs can also help.
-
-
-
Detector Problems:
-
Failing Lamp: A detector lamp nearing the end of its life can cause an unstable baseline.[12]
-
Solution: Replace the detector lamp.
-
-
-
System Contamination: Contaminants in the mobile phase, pump, injector, or column can bleed out and cause baseline noise.[15]
-
Solution: Flush the system with a strong solvent. Ensure you are using high-purity solvents and reagents.[11]
-
Q5: My retention times are shifting from run to run. What could be the cause?
A5: Inconsistent retention times can make peak identification and quantification unreliable.
-
Pump and Mobile Phase Delivery:
-
Inaccurate Flow Rate: Leaks in the pump or check valve issues can lead to an inconsistent flow rate.[1]
-
Solution: Inspect the pump for leaks and service the check valves.
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention times.[1]
-
Solution: Cover your solvent reservoirs and prepare fresh mobile phase daily.
-
-
-
Column Equilibration: Insufficient column equilibration time between gradient runs can lead to shifting retention times.[5]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[1]
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Iridoid Glycoside Separation
This protocol is a starting point for the separation of a range of iridoid glycosides. Optimization will likely be required based on the specific compounds of interest.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.[3]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5-10%) and hold for a few minutes.
-
Increase the percentage of B to elute the compounds of interest. A typical gradient might be from 10% to 40% B over 20-30 minutes.
-
Include a wash step with a high percentage of B (e.g., 95%) to clean the column.
-
Return to the initial conditions and equilibrate the column for at least 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.[6]
-
Detection: UV detection at a wavelength appropriate for your iridoid glycosides (e.g., 237 nm or 240 nm).[2][6]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extracted and filtered sample in the initial mobile phase composition.
Data Presentation
Table 1: Typical HPLC Method Parameters for Iridoid Glycoside Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid | [2][3] |
| Mobile Phase B | Acetonitrile or Methanol | [2][6] |
| Flow Rate | 0.8 - 1.0 mL/min | [3] |
| Column Temperature | 30 - 45 °C | [3][6] |
| Detection Wavelength | 230 - 250 nm | [2][6] |
| Injection Volume | 10 - 20 µL | [2] |
Mandatory Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Optimisation for simultaneous determination of iridoid glycosides and oligosaccharides in Radix Rehmannia by microwave assisted extraction and HILIC-UHPLC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. ijsdr.org [ijsdr.org]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mastelf.com [mastelf.com]
Technical Support Center: Interference in Biological Assays with Plant Extracts Containing 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference in biological assays when working with plant extracts containing 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant extracts is it commonly found?
A1: this compound is an iridoid glycoside.[1][2] It has been isolated from various plants, including Buddleja asiatica and Lagotis yunnanensis.[1][3] Plant extracts, especially crude or partially purified ones, are complex mixtures containing numerous compounds such as other iridoid glucosides, phenylethanoids, flavonoids, and steroids, which can contribute to assay interference.[1][2]
Q2: Why might plant extracts containing this compound interfere with my biological assays?
A2: Plant extracts are notorious for causing assay interference due to their chemical complexity.[4][5] Potential mechanisms of interference include:
-
Autofluorescence: The presence of aromatic structures, such as the dimethoxycinnamoyl group in the target compound, can lead to intrinsic fluorescence, causing false-positive signals in fluorescence-based assays.[6][7]
-
Light Absorption and Quenching: Colored compounds within the extract can absorb light at the excitation or emission wavelengths of the assay, leading to false negatives.[6]
-
Redox Activity: Many plant-derived compounds have antioxidant properties and can directly reduce assay reagents, as seen in viability assays like MTS or MTT, leading to an overestimation of cell viability.[8]
-
Compound Aggregation: At higher concentrations, compounds in the extract can form aggregates that may non-specifically inhibit enzymes or interact with assay components.[4][6]
-
Non-specific Protein Binding: Polyphenols and other compounds commonly found in plant extracts can bind non-specifically to proteins in the assay, leading to false results.[6]
-
Pan-Assay Interference Compounds (PAINS): Some chemical motifs found in natural products are known to be frequent hitters in many different assays through non-specific mechanisms.[4][9]
Q3: I am observing an unexpectedly high signal in my fluorescence-based assay. What could be the cause and how can I troubleshoot it?
A3: An unexpectedly high signal in a fluorescence-based assay is often due to autofluorescence of the plant extract.[9][10]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of the plant extract at various concentrations in your assay buffer without any biological reagents.[10]
-
Perform a Spectral Scan: Determine the excitation and emission spectra of your plant extract to see if it overlaps with the fluorophore used in your assay.[10]
If autofluorescence is confirmed, consider switching to a non-fluorescent detection method, such as a luminescence or absorbance-based assay.[9]
Q4: My cell viability results are showing increased viability at higher extract concentrations, which is counterintuitive. What is happening?
A4: This is a common issue with antioxidant-rich plant extracts when using cell viability assays that rely on dehydrogenase activity (e.g., MTS, MTT).[8] The compounds in the extract can directly reduce the assay reagent, mimicking the activity of viable cells and leading to false-positive results.[8]
Solution:
-
Use an Orthogonal Assay: Switch to a cell viability assay with a different mechanism, such as one that measures DNA content (e.g., CyQUANT® NF Cell Proliferation Assay) or ATP levels.[8]
-
Perform a Cell-Free Control: Add the extract directly to the assay reagent in a cell-free system to confirm its reductive potential.[8]
Q5: How can I determine if my extract contains Pan-Assay Interference Compounds (PAINS)?
A5: While it's difficult to definitively identify all PAINS within a complex extract, you can be suspicious if your extract shows activity across multiple, unrelated assays. Several computational tools and databases can be used to check for known PAIN structures if you have identified specific compounds in your extract. It is crucial to validate any hits through multiple orthogonal assays and biophysical methods to confirm direct binding to the intended target.[9]
Troubleshooting Guides
Guide 1: General Workflow for Investigating Assay Interference
This workflow provides a systematic approach to identifying and mitigating interference from plant extracts.
Caption: A logical workflow for troubleshooting potential assay interference.
Guide 2: Decision-Making for Suspected Aggregators
Compound aggregation can lead to non-specific inhibition. This guide helps in identifying and addressing this issue.
Caption: A decision tree for identifying aggregation-based interference.
Data Presentation: Common Interference Types and Mitigation Strategies
| Interference Type | Common Assays Affected | Potential Consequence | Recommended Mitigation Strategy |
| Autofluorescence | Fluorescence Intensity, FRET, TR-FRET | False Positive | Pre-screen extract library for fluorescence; switch to a non-fluorescent method (e.g., luminescence, AlphaScreen).[6][9] |
| Colorimetric Interference | Absorbance-based assays (e.g., ELISA, Bradford) | False Positive/Negative | Run proper controls (extract + buffer); perform a full absorbance scan of the extract.[11] |
| Redox Activity | Tetrazolium-based viability assays (MTT, MTS, XTT) | False Positive | Use a cell-free control to confirm direct reduction; switch to assays based on DNA content or ATP measurement.[8] |
| Compound Aggregation | Enzyme inhibition assays | False Positive (non-specific inhibition) | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer; test for sensitivity to detergent.[6] |
| Reporter Enzyme Inhibition | Luciferase, Beta-lactamase reporter assays | False Positive/Negative | Perform a counter-screen with the purified reporter enzyme to test for direct inhibition.[9] |
| Non-specific Protein Binding | Various, especially biochemical assays | False Positive/Negative | Add an inert protein (e.g., BSA) to the assay buffer to block non-specific binding sites.[6] |
Experimental Protocols
Protocol 1: Autofluorescence Counterscreen
Objective: To identify extracts that intrinsically fluoresce at the assay's detection wavelengths.
Methodology:
-
Prepare a dilution series of the plant extract in the assay buffer.
-
Dispense the extract dilutions into the wells of a microplate.
-
Add assay buffer without any biological reagents (e.g., enzyme, cells) to the wells.
-
Incubate the plate under the same conditions as the primary assay.
-
Read the fluorescence intensity of the plate using the same filter set as the primary assay.[9]
Protocol 2: Cell-Free Redox Activity Assay
Objective: To determine if the plant extract can directly reduce tetrazolium-based assay reagents.
Methodology:
-
Prepare a dilution series of the plant extract in cell culture medium without cells.
-
Add the extract dilutions to the wells of a 96-well plate.
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as the cell-based assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). An increase in absorbance in the absence of cells indicates direct reduction of the reagent by the extract.[8]
Protocol 3: Aggregation Counterscreen (Detergent Sensitivity Assay)
Objective: To identify compounds that inhibit through an aggregation-based mechanism.
Methodology:
-
Prepare two identical dilution series of the plant extract: one in the standard assay buffer and another in the assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Perform the primary biological assay with both sets of extract dilutions.
-
Data Analysis: Compare the IC50 values. A significant rightward shift (increase) in the IC50 in the presence of the detergent suggests the compound is an aggregator.[6]
Signaling Pathway Diagram: Potential Interference Points
The following diagram illustrates a hypothetical signaling pathway often studied in HTS, highlighting where plant extract components could interfere.
Caption: A signaling pathway with potential points of assay interference.
References
- 1. This compound | CAS:147714-71-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Obstacles: Tackling Challenges in Plant Extract Toxicity Evaluation [greenskybio.com]
- 6. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-O-(3'',4''-dimethoxycinnamoyl)catalpol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental evaluation, with a focus on enhancing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable oral bioavailability. What are the potential causes?
Low and variable oral bioavailability of a compound like this compound can stem from several factors:
-
Poor Aqueous Solubility: As a derivative of catalpol, which has known solubility challenges, the compound may not dissolve sufficiently in gastrointestinal fluids, limiting its absorption.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; poorly soluble drugs often fall into BCS Class II or IV, leading to dissolution rate-limited absorption.[3]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[4][5] P-gp actively pumps drugs from inside the enterocytes back into the intestinal lumen, thereby reducing net absorption.[4][5][6]
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the intestine or liver before it reaches systemic circulation. Studies on catalpol, the parent compound, indicate that it can be metabolized by intestinal flora.[7]
-
Chemical Instability: The stability of the compound in the varying pH environments of the gastrointestinal tract could be a factor.
Q2: How can I improve the aqueous solubility of this compound in my formulations?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3][8] Techniques include micronization and nanosizing (e.g., creating a nanosuspension).[9][10]
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can create an amorphous solid dispersion.[11] This amorphous form has higher energy and can lead to improved solubility and dissolution compared to the crystalline form.[9]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8][9] These formulations form micro- or nano-emulsions in the gut, which can keep the drug in a solubilized state.[2][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.[2][8]
Q3: I suspect P-glycoprotein (P-gp) efflux is limiting the absorption of my compound. How can I investigate and potentially overcome this?
To address P-gp mediated efflux, a two-pronged approach is recommended:
-
In Vitro Confirmation: Use cell-based assays, such as Caco-2 or MDCK-MDR1 cell monolayer permeability studies, to determine if your compound is a P-gp substrate. A higher efflux ratio (basolateral-to-apical vs. apical-to-basolateral transport) indicates P-gp involvement.
-
Overcoming Efflux:
-
Co-administration with P-gp Inhibitors: Formulating or co-administering the compound with known P-gp inhibitors (e.g., verapamil, ritonavir) can increase its absorption.[4][5] However, this can also lead to drug-drug interactions.
-
Formulation with Excipients: Some pharmaceutical excipients, such as certain surfactants and polymers used in SEDDS or solid dispersions, have been shown to inhibit P-gp.
-
Troubleshooting Guides
Issue: Inconsistent results in animal pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Formulation Precipitation | Analyze the physical stability of your dosing formulation. Check for precipitation upon dilution in simulated gastric or intestinal fluids. | If the compound precipitates in the gut, the amount available for absorption will be inconsistent. |
| Food Effects | Standardize the feeding schedule of your animals. Conduct studies in both fed and fasted states. | The presence of food can alter gastric emptying time, GI fluid composition, and splanchnic blood flow, which can significantly impact drug absorption. |
| Inter-animal Variability in Metabolism | Ensure the use of a homogenous animal population (age, sex, strain). Consider phenotyping for relevant metabolic enzymes if known. | Genetic or environmental differences can lead to variations in metabolic enzyme and transporter expression. |
Issue: Low in vitro dissolution rate.
| Potential Cause | Troubleshooting Step | Rationale |
| Crystalline Nature of the Compound | Attempt to formulate an amorphous solid dispersion using polymers like PVP, HPMC, or Soluplus®. | The amorphous state lacks a crystal lattice, reducing the energy required for dissolution.[9] |
| Poor Wettability | Include a surfactant (e.g., Tween 80, SLS) in the dissolution medium or the formulation itself. | Surfactants lower the surface tension between the solid particle and the liquid, improving wettability and facilitating dissolution. |
| Large Particle Size | Employ particle size reduction techniques such as jet milling for micronization or wet bead milling for nanosuspension. | Smaller particles provide a larger surface area for interaction with the dissolution medium.[3][8] |
Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes potential improvements in bioavailability for a hypothetical BCS Class II compound, similar to what might be expected for this compound, when different formulation strategies are applied.
| Formulation Strategy | Key Principle | Typical Fold Increase in Oral Bioavailability (Relative to Simple Suspension) | Advantages | Potential Challenges |
| Micronization | Increased surface area | 2 - 5 fold | Simple, established technology.[9] | Limited effectiveness for very poorly soluble compounds; risk of particle agglomeration. |
| Nanosuspension | Drastically increased surface area and saturation solubility.[1] | 5 - 20 fold | Significant improvement in dissolution velocity; suitable for parenteral and oral delivery.[10] | Physical instability (crystal growth); requires specialized equipment. |
| Amorphous Solid Dispersion | High energy amorphous state. | 5 - 50 fold | Substantial increase in apparent solubility and dissolution.[11] | Risk of recrystallization during storage; potential for drug-polymer interactions. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug is dissolved in a lipid/surfactant mixture, forming a fine emulsion in the gut.[2] | 5 - 25 fold | Maintains drug in a solubilized state; can enhance lymphatic absorption, bypassing first-pass metabolism.[12] | Requires careful selection of excipients; potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within the cyclodextrin cavity.[8] | 2 - 10 fold | Increases aqueous solubility; can improve stability. | Limited drug loading capacity; competition for binding in vivo. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Bead Milling
-
Preparation of Suspension: Prepare a pre-suspension of 5% (w/v) this compound in an aqueous solution containing 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SLS).
-
Milling: Transfer the suspension to the milling chamber of a planetary ball mill or a specialized bead mill. Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Milling Parameters: Mill the suspension at a set temperature (e.g., 4°C to prevent degradation) for a specified duration (e.g., 2-8 hours). Optimize milling time and speed based on particle size analysis.
-
Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. The target is typically a mean particle size of 200-600 nm.
-
Separation and Storage: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by filtration or sieving. Store the final nanosuspension at a controlled temperature.
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Assay:
-
Apical to Basolateral (A-B): Add a solution of this compound (e.g., 10 µM) to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the compound solution to the basolateral chamber and sample from the apical chamber at the same time points.
-
Inhibitor Arm: Repeat the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) to confirm P-gp-specific efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of the inhibitor confirms the compound is a P-gp substrate.
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Mechanism of P-glycoprotein mediated drug efflux.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. upm-inc.com [upm-inc.com]
Technical Support Center: Large-Scale Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Issue 1: Low Yield of Target Compound
-
Question: We are experiencing a significantly lower than expected yield of this compound after purification. What are the potential causes and solutions?
-
Answer: Low yield can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Extraction: The initial extraction from the source material might be inefficient.
-
Degradation of the Target Compound: The parent compound, catalpol, is known to be sensitive to acidic pH and high temperatures, which can lead to degradation.[2][3] The dimethoxycinnamoyl group may also be susceptible to hydrolysis.
-
Solution: Maintain a neutral pH throughout the purification process. Avoid excessive heat during extraction and solvent removal steps. If possible, conduct purification steps at lower temperatures.
-
-
Suboptimal Chromatography Conditions: The choice of chromatography resin and elution conditions is critical for successful separation and high recovery.
-
Issue 2: Poor Purity of the Final Product
-
Question: Our purified this compound is contaminated with other structurally similar iridoid glycosides. How can we improve the purity?
-
Answer: Achieving high purity often requires a multi-step purification strategy.
-
Initial Cleanup with Macroporous Resin: Use macroporous resin chromatography as a preliminary step to remove highly polar or non-polar impurities.[5][6][7] Different resins have varying selectivities, so screening different types (e.g., D101, HPD-100) is recommended.[5][7]
-
High-Resolution Chromatography: Employ a high-resolution technique for the final purification step. High-Speed Counter-Current Chromatography (HSCCC) is particularly well-suited for separating structurally similar compounds.[4][8] Optimization of the two-phase solvent system is crucial for achieving baseline separation.
-
Gradient Elution: In liquid chromatography, a carefully designed gradient elution profile can enhance the separation of closely related compounds.
-
Issue 3: Irreproducible Purification Results
-
Question: We are observing significant batch-to-batch variation in the yield and purity of our purified compound. What could be causing this inconsistency?
-
Answer: Lack of reproducibility is often due to variations in the starting material and process parameters.
-
Raw Material Variability: The concentration of this compound in the plant source can vary depending on factors like harvest time, geographical location, and storage conditions.
-
Solution: Implement rigorous quality control of the raw material. Standardize harvesting and storage protocols.
-
-
Inconsistent Process Parameters: Minor variations in parameters like extraction time, temperature, pH, and solvent composition can impact the outcome.
-
Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire purification process. Ensure all parameters are carefully monitored and controlled.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general workflow for the large-scale purification of this compound?
A1: A typical workflow involves:
-
Extraction: Extraction from the plant material using a suitable solvent (e.g., 50-70% ethanol).[1][5]
-
Crude Fractionation: Preliminary purification using macroporous resin column chromatography to enrich the iridoid glycoside fraction.[5][6][7]
-
High-Resolution Purification: Final purification of the target compound using High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (Prep-HPLC).[4][8]
-
Final Polish: Crystallization or lyophilization to obtain the pure compound.
Q2: What are the key parameters to optimize for macroporous resin chromatography?
A2: Key parameters include:
-
Resin Selection: Different resins have different adsorption characteristics. Screening various resins is advisable.
-
Sample Loading: Avoid overloading the column to prevent peak broadening and poor separation.
-
Elution Solvents: A stepwise gradient of ethanol in water is commonly used to elute iridoid glycosides.[5]
-
Flow Rate: Optimize the flow rate to allow for sufficient interaction between the sample and the resin without excessively long run times.
Q3: How do I select a suitable solvent system for High-Speed Counter-Current Chromatography (HSCCC)?
A3: The selection of the two-phase solvent system is critical for successful HSCCC separation. A common approach for iridoid glycosides involves systems composed of ethyl acetate, n-butanol, and water.[4][8] The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.
Q4: Are there any known stability issues with this compound that I should be aware of during purification?
A4: While specific stability data for this compound is limited, the parent compound, catalpol, is known to be unstable in acidic conditions and at high temperatures.[2][3] It is reasonable to assume that the ester linkage of the dimethoxycinnamoyl group could be susceptible to hydrolysis under harsh pH conditions. Therefore, maintaining a neutral pH and avoiding high temperatures throughout the purification process is strongly recommended to prevent degradation.
Data Presentation
Table 1: Comparison of Purification Methods for Iridoid Glycosides
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Macroporous Resin Chromatography | 40-60% (in enriched fraction)[5][6] | >90%[5] | High loading capacity, low cost, suitable for initial cleanup | Low resolution, not suitable for final purification |
| High-Speed Counter-Current Chromatography (HSCCC) | >95%[4][8] | 89-92%[5] | No irreversible adsorption, high sample loading, good for separating similar compounds | Requires specialized equipment, solvent system selection can be challenging |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | >98% | Variable, often lower than HSCCC | High resolution, well-established technique | High cost of stationary phase, potential for sample loss on the column |
Experimental Protocols
Protocol 1: Macroporous Resin Column Chromatography for Enrichment
-
Resin Preparation: Swell the macroporous resin (e.g., D101) in ethanol for 24 hours, then wash thoroughly with deionized water until the eluent is clear.
-
Column Packing: Pack a column with the prepared resin.
-
Equilibration: Equilibrate the column by washing with 5 bed volumes of deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with 3-5 bed volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the iridoid glycosides using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[5] Collect fractions and monitor by TLC or HPLC to identify the fractions containing the target compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate under reduced pressure.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Final Purification
-
Solvent System Selection: Prepare a two-phase solvent system (e.g., ethyl acetate-n-butanol-water, 5:14:12, v/v/v).[4] Vigorously shake the mixture in a separatory funnel and allow the phases to separate.
-
HSCCC System Preparation:
-
Fill the column with the stationary phase (typically the upper phase).
-
Rotate the column at the desired speed (e.g., 800 rpm).
-
Pump the mobile phase (typically the lower phase) into the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the enriched fraction from the macroporous resin step in a mixture of the upper and lower phases and inject it into the system.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing the pure this compound.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparative separation of iridoid glucosides and crocins from Gardeniae Fructus using sequential macroporous resin column chromatography and evaluation of their anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quality Control for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol samples. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a natural iridoid glycoside.[1] It has been isolated from plants such as Buddleja asiatica Lour. and is a derivative of the more common iridoid, catalpol.[1][2][3] The compound is noted for its potential biological activities, including anti-hepatotoxic effects.[4][5]
Q2: What are the primary analytical methods for the quality control of this compound? A2: The primary methods for ensuring the quality of this compound samples are:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Used for assessing purity and quantifying the compound. A photodiode array (PDA) detector is typically used.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural identification and confirmation.[1][3][7]
-
Mass Spectrometry (MS): Used to verify the molecular weight and elemental composition of the compound.[1][3][7]
Q3: How should I properly store the compound and its prepared solutions? A3: For long-term stability, the solid powder should be stored desiccated at -20°C.[5] Stock solutions can be prepared in advance and should be sealed and stored at temperatures below -20°C, where they can remain stable for several months. Before use, it is recommended to allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.[5]
Q4: In which solvents is this compound soluble? A4: The compound is reported to be soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5]
Q5: Are there any known stability issues or degradation products I should be aware of? A5: While specific degradation studies for the title compound are not detailed, its parent compound, catalpol, is known to degrade under certain conditions, such as elevated temperature and specific pH levels.[6] Degradation can lead to the formation of products like jiofuraldehyde and cataldehyde.[6] Therefore, it is crucial to control temperature and pH during sample preparation and analysis to minimize the risk of degradation and the appearance of artifact peaks in analytical assays.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram
Q: I am seeing unexpected peaks in my chromatogram. What are the possible causes and how can I resolve this? A: Unexpected peaks can arise from several sources. Use the following decision tree to diagnose the issue:
Issue 2: Inconsistent Purity or Quantification Results
Q: My quantification results are not reproducible between experiments. What should I check? A: Lack of reproducibility often points to issues in the analytical method or sample handling.
-
Method Validation: Ensure your analytical method is properly validated for linearity, precision, accuracy, and stability.[6] The relative standard deviation (RSD) for intra-day and inter-day precision should typically be less than 3%.[6]
-
Sample Stability: The compound may be degrading in the autosampler over the course of a long analytical run. A stability test, injecting the same sample at different time points (e.g., 0, 2, 4, 8, 12, 24 hours), should be performed to confirm stability in the analytical solvent.[6]
-
Standard Preparation: Verify the accuracy of your standard preparation. Use a calibrated analytical balance and ensure the reference standard is fully dissolved.
-
System Suitability: Before each run, perform system suitability tests (e.g., multiple injections of a standard) to check for consistent retention times, peak areas, and peak shapes.
Data Presentation
Quantitative data is crucial for quality control. Below are tables summarizing key properties and example validation parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 147714-71-4 | [5] |
| Molecular Formula | C₂₆H₃₂O₁₃ | [5] |
| Molecular Weight | 552.5 g/mol | [5] |
| Compound Type | Iridoid Glycoside | [1][5] |
| Appearance | Powder |[5] |
Table 2: Example Method Validation Parameters for UPLC Analysis of Related Iridoids (Adapted from a study on catalpol and its derivatives[6]. These values serve as a target for a validated method.)
| Parameter | Acceptance Criteria | Example Value |
|---|---|---|
| Linearity (r²) | > 0.999 | > 0.9990 |
| LOD (µg/mL) | Signal-to-Noise > 3 | 0.01 - 9.34 |
| LOQ (µg/mL) | Signal-to-Noise > 10 | 0.04 - 28.00 |
| Intra-day Precision (RSD) | < 3% | < 2.6% |
| Inter-day Precision (RSD) | < 3% | < 3.0% |
| Repeatability (RSD) | < 3% | < 2.9% |
| Stability (24h, RSD) | < 3% | < 2.8% |
| Recovery (%) | 90 - 110% | 91.5 - 101.6% |
Experimental Protocols
Protocol 1: Purity and Quantification by UPLC-PDA This protocol is based on established methods for analyzing catalpol and its derivatives.[6]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient suitable for separating the main compound from potential impurities (e.g., a shallow gradient starting from ~5% B to ~30% B over 15-20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: Monitor at wavelengths relevant to the compound's chromophores (e.g., 203 nm and 254 nm).[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Use an external standard method with a certified reference standard of this compound. Create a calibration curve with at least five concentration points.
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum to observe proton signals.
-
Acquire a ¹³C NMR spectrum to observe carbon signals.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity and finalize the structural assignment.
-
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and correlations with published data for this compound to confirm its identity.[3][7]
Protocol 3: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis:
-
Infuse the sample directly or via an LC inlet.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Determine the accurate mass and compare it to the theoretical exact mass of the compound (C₂₆H₃₂O₁₃). The mass error should be less than 5 ppm.
-
Workflow and Pathway Visualizations
References
- 1. Antihepatotoxic activity and chemical constituents of Buddleja asiatica Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:147714-71-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:147714-71-4 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Hepatotoxic Activities of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol and Silymarin
In the landscape of hepatoprotective agents, both natural and synthetic, the iridoid glycoside 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol and the flavonolignan mixture silymarin have emerged as significant compounds of interest for researchers and drug development professionals. This guide provides a comparative overview of their anti-hepatotoxic activities, drawing upon available experimental data to elucidate their mechanisms of action and therapeutic potential. While direct head-to-head quantitative studies on the purified form of this compound against silymarin are limited, existing research provides a solid foundation for a comparative assessment.
Performance Comparison and Efficacy
Studies have indicated that the anti-hepatotoxic activity of this compound is substantial and comparable to that of silymarin.[1][2][3] Research on the polar fraction of Buddleja asiatica, which contains this compound, demonstrated significant hepatoprotective effects.[1] To provide a clearer, albeit indirect, comparison, data from studies on a structurally similar catalpol derivative, 6-O-trans-feruloyl catalpol, is presented alongside data for silymarin. It is important to note that while this data is illustrative, it may not be fully representative of the specific activity of this compound.
Table 1: Comparative Efficacy of Catalpol Derivatives and Silymarin in Animal Models of Liver Injury
| Parameter | Model Organism/Cell Line | Toxin/Injury Model | This compound (or related derivative) | Silymarin (Positive Control) | Reference |
| Alanine Aminotransferase (ALT) | Mice | Partial Hepatectomy | Showed a significant reduction in serum ALT levels, comparable to the silymarin-treated group. | Significantly reduced serum ALT levels. | [4] |
| Aspartate Aminotransferase (AST) | Mice | Partial Hepatectomy | Demonstrated a significant decrease in serum AST levels, similar to the silymarin group. | Significantly decreased serum AST levels. | [4] |
| Hepatocyte Proliferation | HGF-stimulated Hep3B cells | In vitro proliferation assay | Increased cell numbers by up to 76%. | Increased cell numbers, but to a lesser extent (up to 21%). | [4] |
| Anti-hepatotoxic Activity | Not specified in abstract | Not specified in abstract | The polar fraction containing the compound showed substantial antihepatotoxic activity. | Activity was comparable to the polar fraction containing this compound. | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assessing anti-hepatotoxic activity, based on common practices in the field.
In Vivo Model of Hepatotoxicity
A widely used model to induce liver injury in rodents involves the administration of hepatotoxins such as carbon tetrachloride (CCl4) or acetaminophen.
-
Animal Model: Male Wistar rats or BALB/c mice are typically used.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of CCl4 (e.g., 1 ml/kg body weight, diluted in olive oil) or a high dose of acetaminophen is administered to induce acute liver damage.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., olive oil).
-
Toxin Group: Receives the hepatotoxin.
-
Test Group: Receives the hepatotoxin and this compound at various doses.
-
Positive Control Group: Receives the hepatotoxin and silymarin (e.g., 50-100 mg/kg).
-
-
Blood and Tissue Collection: After a specified period (e.g., 24-48 hours), blood samples are collected for biochemical analysis, and liver tissues are harvested for histopathological examination.
-
Biochemical Analysis: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured.
-
Histopathological Examination: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and other cellular damage.
In Vitro Model of Hepatotoxicity
Cell-based assays provide a controlled environment to study the direct effects of compounds on hepatocytes.
-
Cell Line: Human hepatoma cell lines like HepG2 are commonly used.
-
Induction of Cytotoxicity: Cells are exposed to a toxic agent such as tert-butyl hydroperoxide (t-BHP) or acetaminophen to induce oxidative stress and cell death.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or silymarin before the addition of the toxic agent.
-
Cell Viability Assay: The protective effect is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and cellular antioxidants like glutathione (GSH) are measured to assess the antioxidant capacity of the test compounds.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of this compound and silymarin are mediated through distinct yet sometimes overlapping signaling pathways.
This compound and Iridoid Glycosides
Iridoid glycosides, including catalpol and its derivatives, are known to exert their hepatoprotective effects through the modulation of several key cellular pathways.[5][6] These compounds can ameliorate mitochondrial dysfunction, reduce oxidative stress, and suppress the mitogen-activated protein kinase (MAPK) signaling pathway.[5] The activation of the Nrf2 signaling pathway, a critical regulator of the antioxidant response, has also been implicated in the protective effects of catalpol.[7]
Silymarin
Silymarin's hepatoprotective activity is well-documented and multifaceted. It acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation.[8] Silymarin also exhibits anti-inflammatory properties by modulating inflammatory signaling pathways and has antifibrotic effects.[8]
Conclusion
Both this compound and silymarin demonstrate significant anti-hepatotoxic properties, positioning them as valuable candidates for the development of liver-protective therapies. While silymarin is a well-established agent with a broad spectrum of activity, evidence suggests that this compound offers comparable efficacy, particularly through its potent antioxidant and anti-inflammatory actions mediated by specific signaling pathways. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific therapeutic advantages of each compound in various models of liver disease. The insights provided in this guide, however, offer a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel and effective treatments for liver pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Natural Iridoids and Anthocyanins on Selected Parameters of Liver and Cardiovascular System Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Protective Effect of Iridoid Glycosides Isolated From Osmanthus fragrans Seeds Against the Development of Immune Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Iridoid Glycosides in Buddleja Species for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The genus Buddleja, commonly known as butterfly bush, is a rich source of iridoid glycosides, a class of monoterpenoids exhibiting a wide spectrum of biological activities. These compounds are of significant interest to the pharmaceutical industry for their potential anti-inflammatory, hepatoprotective, antioxidant, and neuroprotective properties. This guide provides a comparative overview of the iridoid glycoside content in various Buddleja species, details the experimental protocols for their analysis, and illustrates the key signaling pathways through which they exert their therapeutic effects.
Quantitative Comparison of Iridoid Glycosides in Buddleja Species
The concentration and composition of iridoid glycosides can vary significantly among different Buddleja species. The following table summarizes the quantitative data reported in the literature for some of the most studied iridoid glycosides. It is important to note that yields can be influenced by factors such as the plant part analyzed, geographical location, and extraction methodology.
| Buddleja Species | Iridoid Glycoside | Plant Part | Concentration (% of fresh/dry weight) | Reference |
| Buddleja spp. (general) | Aucubin | Leaves (fresh) | ~0.1% | [1][2] |
| Buddleja spp. (general) | Catalpol | Leaves (fresh) | ~0.1% | [1][2] |
| Buddleja spp. (general) | Methylcatalpol | Leaves (fresh) | Predominates over catalpol, ~0.1% | [1][2] |
| B. albiflora | Aucubin | Foliage (fresh) | 0.05% | |
| B. colvilei | Aucubin, Catalpol, Methylcatalpol | Foliage (fresh) | ~0.1% each | [3] |
| B. weyeriana | Methylcatalpol | - | 0.2% | [3] |
| B. indica | 6-acetylaucubin, 2′-o-benzoyl aucubin, buddlejoside A, catalpol 6-o-[4-methoxy-E-cinnamoyl-(3)-α-l-rhamnopyranoside], gmelinoside H, gmelinoside F | Leaves | Present (qualitative) | [4] |
| B. parviflora | Aucubin, Catalpol, Methyl catalpol, 7-deoxy-8-epiloganic acid | Leaves | Present (qualitative) |
Experimental Protocols
The extraction and analysis of iridoid glycosides from Buddleja species are critical for accurate quantification and identification. The following protocols are representative of the methodologies commonly employed in phytochemical research.
Extraction of Iridoid Glycosides
This protocol outlines a standard procedure for the extraction of iridoid glycosides from plant material.
-
Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.
-
Maceration: Suspend the powdered plant material in methanol (e.g., 100 g in 1 L) and percolate at room temperature for 24 hours.[4]
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powdered crude extract.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
HPLC coupled with mass spectrometry is the gold standard for the separation and identification of iridoid glycosides.
-
Chromatographic System: An Agilent 1100 HPLC series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be:
-
0-5 min, 10% B
-
5-35 min, 10-100% B
-
35-40 min, 100% B
-
40-45 min, 100-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) to monitor at specific wavelengths (e.g., 210 nm, 254 nm, 280 nm) and a mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source in both positive and negative ion modes.
-
Data Analysis: Compound identification is based on retention time, UV spectra, and mass spectral data (including accurate mass and fragmentation patterns) compared to authentic standards or literature data.[4][5]
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for iridoid glycoside analysis and the signaling pathways modulated by these compounds.
Signaling Pathways of Iridoid Glycosides
Iridoid glycosides from Buddleja species, such as aucubin and catalpol, have been shown to modulate key signaling pathways involved in inflammation and cellular protection.
Anti-inflammatory Pathway of Aucubin:
Aucubin exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. This pathway is a central regulator of the inflammatory response. Aucubin's intervention can occur through the HMGB1/TLR-4 signaling axis, which is often activated by cellular stress and damage.[6][7][8]
Hepatoprotective Pathways of Catalpol:
Catalpol demonstrates hepatoprotective effects through a multi-pronged approach. It inhibits the pro-inflammatory NF-κB pathway while simultaneously activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[9][10] More recent studies also point to its role in regulating the SIRT1/HIF-1α pathway, which is involved in cellular metabolism and stress responses.[11]
References
- 1. Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Profiling of Buddleia indica Leaves using LC/MS and Evidence of their Antioxidant and Hepatoprotective Activity Using Different In Vitro and In Vivo Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalpol attenuates hepatic glucose metabolism disorder and oxidative stress in triptolide-induced liver injury by regulating the SIRT1/HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
In the development and quality control of pharmaceuticals and natural products, the reliability of analytical data is paramount. Cross-validation of analytical methods is a critical process performed to ensure that different analytical procedures yield comparable and dependable results. This guide provides a comprehensive comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS)—for the quantitative determination of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, an iridoid glycoside with potential therapeutic properties.
This document serves as a practical resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting a comparative analysis of method performance, and illustrating the logical workflow of the cross-validation process.
Comparative Analysis of Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely accessible and robust technique for the routine quantification of compounds that possess a UV chromophore. Given the dimethoxycinnamoyl moiety in the target compound, HPLC-UV is a suitable method.
-
Liquid Chromatography with Mass Spectrometry (LC-MS): A highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex matrices and for achieving low detection limits.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the key quantitative performance parameters for the hypothetical HPLC-UV and LC-MS methods for the analysis of this compound.
| Performance Characteristic | HPLC-UV Method | LC-MS Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.999 | r² ≥ 0.995 |
| Linear Range | 1 - 200 µg/mL | 10 - 2000 ng/mL | Dependent on intended use |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| Precision - Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 2 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 1 µg/mL | 10 ng/mL | Signal-to-Noise ≥ 10 |
The data indicates that while both methods are suitable for the quantification of this compound, the LC-MS method offers significantly higher sensitivity, as evidenced by its lower LOD and LOQ.
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS analysis of this compound are provided below.
Sample Preparation (for both methods):
-
Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
For assay determination, accurately weigh a sample containing this compound, dissolve it in methanol, and dilute to a final concentration within the calibration range of the respective method.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC-UV) Method:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm (based on the UV absorbance of the dimethoxycinnamoyl group).
-
Injection Volume: 10 µL.
-
Quantification: Based on the peak area of the analyte in the chromatogram, correlated with the calibration curve.
Liquid Chromatography with Mass Spectrometry (LC-MS) Method:
-
Instrument: LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in positive ion mode.
-
Mass Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
-
Injection Volume: 5 µL.
-
Quantification: Based on the peak area of the analyte's mass transition, correlated with the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of the analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Caption: Logical flow of the cross-validation process.
In Vivo Validation of In Vitro Findings for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro findings for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol and evaluates its potential in vivo efficacy by examining studies on the parent compound, catalpol, and other structurally related derivatives. While direct in vivo validation for this compound is not yet available in published literature, this guide offers a comprehensive overview based on existing experimental data for analogous compounds.
Executive Summary
This compound, an iridoid glycoside, has demonstrated promising bioactivity in vitro, particularly in the areas of hepatoprotection and α-glucosidase inhibition. The addition of a 3'',4''-dimethoxycinnamoyl moiety to the catalpol backbone is anticipated to enhance its therapeutic potential. This guide synthesizes the available preclinical data to offer a predictive comparison of its performance against related compounds that have undergone in vivo testing.
In Vitro Performance of this compound
Initial laboratory studies have highlighted two key therapeutic areas for this compound:
-
Antihepatotoxic Activity: In vitro studies have shown that this compound possesses substantial antihepatotoxic activity, comparable to the well-established hepatoprotective agent, silymarin.
-
α-Glucosidase Inhibition: This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. This suggests a potential role in the management of type 2 diabetes by delaying glucose absorption.[1]
Comparative In Vivo Validation with Catalpol and its Derivatives
To extrapolate the potential in vivo performance of this compound, this section details the in vivo findings for its parent compound, catalpol, in relevant animal models.
Hepatoprotective Effects
In vivo studies on catalpol have demonstrated significant hepatoprotective effects in various animal models of liver injury.
Table 1: Comparison of In Vitro Antihepatotoxic Activity of this compound with In Vivo Hepatoprotective Effects of Catalpol
| Compound | Assay/Model | Key Findings | Reference |
| This compound | In vitro antihepatotoxic assay | Substantial activity, comparable to silymarin. | |
| Catalpol | Carbon tetrachloride (CCl4)-induced liver injury in mice | Alleviated hepatic fibrosis.[2] | [2] |
| Catalpol | High-fat diet-fed mice | Ameliorated hepatic steatosis by reducing lipid accumulation.[3] | [3] |
| Catalpol | Palmitate-treated HepG2 cells (in vitro) | Significantly decreased lipid accumulation.[3] | [3] |
Anti-Diabetic Effects (α-Glucosidase Inhibition and Beyond)
The potent in vitro α-glucosidase inhibition by this compound suggests it could be an effective agent for managing hyperglycemia. In vivo studies on catalpol support its anti-diabetic potential through various mechanisms.
Table 2: Comparison of In Vitro α-Glucosidase Inhibition of a 6-O-cinnamoyl-catalpol derivative with In Vivo Anti-Diabetic Effects of Catalpol
| Compound | Assay/Model | Key Findings | Reference |
| 6-O-[(E)-3,4-dimethoxycinnamoyl]catalpol | In vitro α-glucosidase inhibition assay | Potent inhibition with an IC50 value of 0.05 μM.[1] | [1] |
| Catalpol | db/db mice (a model of type 2 diabetes) | Reduced blood glucose, improved glucose tolerance, and ameliorated insulin resistance.[4][5] | [4][5] |
| Catalpol | Streptozotocin (STZ)-induced diabetic rats | Dose-dependent reduction in plasma glucose.[6] | [6] |
| Catalpol | High-fat diet and STZ-induced diabetic mice | Significantly reduced fasting blood glucose and HbA1c. | [7] |
Experimental Protocols
In Vitro α-Glucosidase Inhibitory Assay
This assay evaluates the ability of a compound to inhibit the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: α-glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.[8]
-
Incubation: The test compound (e.g., this compound) is pre-incubated with the α-glucosidase solution.[9]
-
Reaction Initiation: The reaction is started by adding the pNPG substrate to the mixture.[9]
-
Measurement: The enzymatic reaction produces p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The absorbance is proportional to the enzyme activity.[8][9]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity with and without the test compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[10]
In Vivo Hepatoprotective Activity Model (Carbon Tetrachloride-Induced Liver Injury)
This model is widely used to screen for hepatoprotective agents.
-
Animal Model: Typically, male Balb/c mice are used.[2]
-
Induction of Liver Injury: Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil, administered twice a week for several weeks.[2]
-
Treatment: The test compound (e.g., catalpol) is administered orally daily to the treatment group. A control group receives the vehicle (e.g., normal saline).[2]
-
Assessment of Liver Function: At the end of the treatment period, blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) to assess the degree of liver damage, inflammation, and fibrosis.[11]
Signaling Pathways and Mechanisms of Action
Based on studies of catalpol and its derivatives, several signaling pathways are implicated in their therapeutic effects.
Caption: Putative signaling pathways for hepatoprotective and anti-diabetic effects of catalpol derivatives.
Logical Workflow for Drug Discovery and Validation
The process of validating an in vitro finding through to in vivo studies follows a structured workflow.
Caption: A streamlined workflow for the discovery and validation of a new therapeutic agent.
Conclusion and Future Directions
The available in vitro data for this compound indicates strong potential as a hepatoprotective and anti-diabetic agent. The in vivo studies on its parent compound, catalpol, and other derivatives further support this potential, suggesting that the addition of the cinnamoyl moiety may enhance its biological activity.
However, it is crucial to underscore that direct in vivo studies are necessary to confirm these promising in vitro findings for this compound. Future research should focus on:
-
In vivo efficacy studies in animal models of liver disease and diabetes to determine its therapeutic potential and effective dosage.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicology studies to establish its safety profile.
This comprehensive approach will be essential to validate the therapeutic promise of this compound and advance its development as a potential clinical candidate.
References
- 1. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol inhibits hepatic stellate cell activation by reducing the formation and changing the contents of hepatocyte-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol Attenuates Hepatic Steatosis by Regulating Lipid Metabolism via AMP-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-diabetic activities of catalpol in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-diabetic activities of catalpol in db/db mice [kjpp.net]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antioxidative and hepatoprotective activity of aqueous extract of Cortex Dictamni - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol analogs, focusing on their anti-inflammatory and cytotoxic activities. The information presented is collated from peer-reviewed studies to facilitate the understanding of how structural modifications to the parent molecule influence its biological efficacy.
Core Chemical Structure
The analogs discussed in this guide are derivatives of catalpol, an iridoid glycoside, acylated at the C6-hydroxyl group with a 3,4-dimethoxycinnamoyl moiety or similar substituted cinnamoyl groups. The core structure provides a scaffold for various chemical modifications aimed at enhancing biological activity.
Caption: General structure of 6-O-cinnamoyl catalpol analogs.
Comparative Biological Activity
The primary biological activities investigated for these analogs are their anti-inflammatory and cytotoxic effects. The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency of different analogs.
Anti-Inflammatory Activity
The anti-inflammatory effects of catalpol derivatives are often evaluated by their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Inhibition of NF-κB activation, subsequent pro-inflammatory cytokine secretion (e.g., IL-1β), and enzyme activity (e.g., COX-2) are common endpoints.
Table 1: Inhibitory Activity of 6-O-Substituted Catalpol Derivatives on Inflammatory Markers [1][2][3]
| Compound | NF-κB Activation (% Inhibition at 50 µM) | IL-1β Secretion (% Inhibition at 50 µM) | COX-2 Activity (% Inhibition at 50 µM) |
| Catalpol | < 10 | < 10 | < 10 |
| Scropolioside B (6-O-(3'',4''-di-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol) | 58.3 ± 4.5 | 62.1 ± 5.1 | 45.2 ± 3.8 |
| Scropolioside F (6-O-(4''-O-trans-feruloyl)-α-L-rhamnopyranosylcatalpol) | 45.7 ± 3.9 | 55.4 ± 4.8 | 28.9 ± 2.5 |
| Scropolioside G (6-O-(4''-O-trans-p-coumaroyl)-α-L-rhamnopyranosylcatalpol) | 42.1 ± 3.6 | 51.8 ± 4.2 | 25.1 ± 2.1 |
| 6-O-methylcatalpol | 40.5 ± 3.5 | 48.9 ± 4.0 | Not Reported |
Data are presented as mean ± SD. Data extracted from a study by Zhu et al. (2015) where HEK293 cells were stimulated with TNF-α for NF-κB activation and THP-1 cells were used for IL-1β secretion and COX-2 activity assays.
Structure-Activity Relationship Insights (Anti-inflammatory):
-
Acylation at C6-OH: Substitution at the 6-O position of catalpol with a cinnamoyl moiety significantly enhances anti-inflammatory activity compared to the parent catalpol molecule.[1][2]
-
Substitution on the Cinnamoyl Ring: The presence of methoxy groups on the cinnamoyl ring, as seen in Scropolioside B (dimethoxy) and Scropolioside F (feruloyl, which is a 4-hydroxy-3-methoxycinnamoyl group), appears to be favorable for inhibitory activity against NF-κB activation and IL-1β secretion.[1][3]
-
Number of Cinnamoyl Groups: The study from which the data is extracted suggests that the position and number of cinnamoyl moieties on the rhamnopyranosyl group influence the inhibitory profile.[1][3]
Cytotoxic Activity
Several 6-O-cinnamoyl catalpol analogs have been evaluated for their potential as anticancer agents. Their cytotoxicity is typically assessed against various cancer cell lines.
Table 2: Cytotoxic Activity of a 6-O-Cinnamoyl Catalpol Analog
| Compound | Cell Line | Concentration | % Cell Viability Reduction | IC50 (µM) |
| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol (Dicinn) | A549 (Lung Carcinoma) | 100 µg/mL | 50.6 | 99.5 |
| HT-29 (Colon Adenocarcinoma) | 100 µg/mL | 54.5 | Not Reported | |
| MCF-7 (Breast Adenocarcinoma) | 100 µg/mL | 55.7 | Not Reported |
Data extracted from a study by Vasincu et al. (2020). The study also noted no significant cytotoxic effects on non-tumor MCF-10A cells at concentrations up to 100 µg/mL.
Structure-Activity Relationship Insights (Cytotoxic):
-
The presence of the dicinnamoyl-rhamnopyranosyl moiety at the C6 position of catalpol imparts moderate cytotoxic activity against the tested cancer cell lines.
-
The structural features, including the presence of phenolic hydroxyl groups on related compounds like verbascoside, were suggested to contribute to more potent cytotoxic effects, indicating that modifications on the cinnamoyl ring could further modulate this activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 50 µM).
-
Stimulation: Following a 1-hour pre-incubation with the compounds, cells are stimulated with tumor necrosis factor-alpha (TNF-α) at a final concentration of 100 ng/mL for 6 hours to induce NF-κB activation.
-
Luciferase Assay: Cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in TNF-α-stimulated control cells.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HT-29, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the catalpol analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, for instance, 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
The available data indicates that the this compound backbone is a promising scaffold for the development of novel anti-inflammatory and cytotoxic agents. The key takeaways from the structure-activity relationship studies are:
-
Esterification of the C6-OH group of catalpol with a cinnamoyl moiety is crucial for enhancing biological activity.
-
The substitution pattern on the cinnamoyl ring, particularly the presence and position of methoxy groups, significantly influences the anti-inflammatory potency.
-
Further modifications to the sugar moiety and the cinnamoyl group could lead to the development of more potent and selective therapeutic agents.
This guide provides a foundational understanding for researchers in the field and highlights the potential of these natural product derivatives in drug discovery. Further systematic studies on a broader range of specifically substituted this compound analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interactions of Catalpol and its Derivatives: A Comparative Guide for Researchers
An Examination of Preclinical Evidence for Combination Therapies in Cancer and Neurological Disorders
The iridoid glycoside 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, a derivative of catalpol, has garnered interest for its potential therapeutic applications. However, research into its synergistic effects when combined with other compounds remains limited. In contrast, its parent compound, catalpol, has demonstrated significant synergistic potential in preclinical studies across various disease models, including cancer and stroke. This guide provides a comparative analysis of the synergistic effects of catalpol with other compounds, offering insights into the underlying mechanisms, experimental data, and methodologies for researchers, scientists, and drug development professionals.
Synergistic Anticancer Effects of Catalpol
Catalpol has been shown to enhance the anticancer efficacy of conventional chemotherapeutic agents and other compounds through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Catalpol and Regorafenib in Hepatocellular Carcinoma
Studies have indicated a synergistic anti-tumor effect when catalpol is combined with regorafenib, a multi-kinase inhibitor, in hepatocellular carcinoma (HCC) cell lines.[1] This synergy is attributed to the dual inhibition of the PI3K/Akt/mTOR/NF-κB and VEGF/VEGFR2 signaling pathways.[2]
Quantitative Data Summary
| Cell Line | Compound | IC50 (µM) | Combination Index (CI) | Effect |
| HepG2 | Catalpol | 423.39[3] | < 1[1] | Synergistic |
| Regorafenib | 7.63[3] | |||
| HUH-7 | Catalpol | 265.59[3] | < 1[1] | Synergistic |
| Regorafenib | 15.57[3] |
Note: Specific Combination Index (CI) values were not explicitly provided in the abstracts, but the studies concluded a synergistic effect (CI < 1).
Experimental Protocols
Cell Viability Assay (MTT Assay) [4][5][6]
-
HepG2 and HUH-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of catalpol, regorafenib, or a combination of both for 72 hours.
-
MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) and Combination Index (CI) are calculated using appropriate software (e.g., CompuSyn). A CI value less than 1 indicates synergy.[1][7]
Western Blot Analysis [3][8][9][10][11][12][13]
-
HCC cells are treated with catalpol, regorafenib, or their combination.
-
Total protein is extracted from the cells using lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt/mTOR and VEGF/VEGFR2 pathways (e.g., p-Akt, p-mTOR, VEGFR2).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified.
ELISA for Biomarker Quantification [6][14][15]
-
Cell lysates are prepared from treated HCC cells.
-
ELISA plates are coated with capture antibodies for target proteins (e.g., PI3K, NF-κB p65, VEGF).
-
Cell lysates and standards are added to the wells and incubated.
-
Detection antibodies conjugated to an enzyme are added.
-
A substrate is added to produce a colorimetric signal, which is measured using a microplate reader.
-
The concentration of the target protein is determined from the standard curve.
Signaling Pathway
Catalpol and Chloroquine in Gastric Cancer
The combination of catalpol with chloroquine, an autophagy inhibitor, has been shown to synergistically enhance apoptosis in gastric cancer cells.[4][16] Catalpol alone can induce autophagy, which may act as a survival mechanism for cancer cells. By inhibiting this process, chloroquine potentiates the pro-apoptotic effects of catalpol.[4][16]
Quantitative Data Summary
| Cell Line | Treatment | Apoptosis Rate | Effect |
| AGS | Catalpol | Increased | - |
| Catalpol + Chloroquine | Significantly Higher than Catalpol alone[4][16] | Synergistic Apoptosis |
Note: Specific percentages of apoptosis were not available in the abstracts.
Experimental Protocols
Apoptosis Assay (Flow Cytometry) [17][18][19][20]
-
AGS gastric cancer cells are treated with catalpol, chloroquine, or a combination of both.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using a flow cytometer.
Signaling Pathway
Synergistic Neuroprotective Effects of Catalpol
Catalpol has also demonstrated synergistic neuroprotective effects, particularly in the context of ischemic stroke, when combined with other neuroprotective agents.
Catalpol and Puerarin in Ischemic Stroke
A lyophilized powder combining catalpol and puerarin has shown significant neuroprotective effects in a rat model of ischemic stroke.[7][15][21][22][23] The combination therapy reduced neurological deficits, infarct volume, and apoptotic cells.[7][22] The synergistic effect is thought to be mediated through the regulation of multiple signaling pathways, including PI3K/Akt/mTOR/HIF-1α and ERK/HIF-1α.[24]
Quantitative Data Summary
| Animal Model | Treatment | Neurological Deficit Score | Infarct Volume | Effect |
| MCAO Rats | Catalpol + Puerarin (65.4 mg/kg) | Significantly Reduced[7][22] | Significantly Reduced[7][22] | Synergistic Neuroprotection |
| Catalpol + Puerarin (32.7 mg/kg) | Significantly Reduced[7][22] | Significantly Reduced[7][22] | ||
| Catalpol + Puerarin (16.4 mg/kg) | Significantly Reduced[7][22] | Significantly Reduced[7][22] |
Note: Specific numerical data for neurological deficit scores and infarct volumes were not detailed in the abstracts.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model [8][16][24][25][26]
-
Male Sprague-Dawley rats are anesthetized.
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
The lyophilized powder of catalpol and puerarin is administered intravenously at different doses.
-
Neurological deficits are assessed at various time points using a standardized scoring system.
-
After a set period (e.g., 24 hours), the brains are harvested, and the infarct volume is measured using TTC staining.
Signaling Pathway
Conclusion
While direct research on the synergistic effects of this compound is lacking, the extensive preclinical evidence for its parent compound, catalpol, highlights a promising area for future investigation. The synergistic interactions of catalpol with compounds like regorafenib, chloroquine, and puerarin in diverse therapeutic areas such as oncology and neurology underscore the potential of combination therapies to enhance efficacy and overcome treatment challenges. The data and protocols presented in this guide provide a foundational framework for researchers to design and execute further studies to explore the synergistic potential of catalpol and its derivatives, including this compound. Further research is warranted to elucidate the precise molecular mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine enhances catalpol's ability to promote apoptosis by inhibiting catalpol's autophagy-promoting effect on gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Catalpol synergistically potentiates the anti-tumour effects of regorafenib against hepatocellular carcinoma via dual inhibition of PI3K/Akt/mTOR/NF-κB and VEGF/VEGFR2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Protocol [protocols.io]
- 15. assaybiotechnology.com [assaybiotechnology.com]
- 16. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amelioration of Stroke-Induced Neurological Deficiency by Lyophilized Powder of Catapol and Puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lyophilized Powder of Catalpol and Puerarin Protects Neurovascular Unit from Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, an acylated iridoid glycoside. While research on this specific derivative is emerging, this document compiles the available data and draws comparisons with its well-studied parent compound, catalpol, and other 6-O-acyl catalpol derivatives. The objective is to evaluate the specificity of its biological actions and provide a framework for future research and development.
Introduction to Catalpol and its 6-O-Acyl Derivatives
Catalpol is a naturally occurring iridoid glycoside found in several medicinal plants, most notably from the root of Rehmannia glutinosa. It has been extensively studied for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic effects. The chemical structure of catalpol features several hydroxyl groups that are amenable to modification.
Acylation at the 6-O position of the catalpol core has been a key strategy in the development of derivatives with potentially enhanced potency and specificity. The addition of a cinnamoyl moiety, particularly with methoxy substitutions on the phenyl ring as in this compound, can significantly alter the molecule's lipophilicity and interaction with biological targets. Studies have shown that such modifications can lead to superior anti-inflammatory activity compared to the parent catalpol.[1][2][3]
This compound has been isolated from medicinal plants such as Buddleja asiatica and Verbascum cilicicum.[4][5][6] Preliminary studies have indicated its potential in specific biological applications, which will be the focus of this guide.
Comparative Analysis of Biological Effects
While quantitative data for this compound is limited, this section presents the available information and compares it with catalpol and other relevant compounds.
Table 1: Comparison of Hepatoprotective and α-Glucosidase Inhibitory Activities
| Compound | Biological Activity | Model System | Key Findings | Reference Compound |
| This compound | Anti-hepatotoxic | Not specified | Showed substantial antihepatotoxic activity. | Silymarin (comparable activity) |
| This compound | α-Glucosidase Inhibition | In vitro | Exhibits inhibitory activity against α-glucosidase. | Acarbose |
| Catalpol | Hepatoprotective | In vivo and in vitro models | Demonstrates protective effects against liver injury.[7] | - |
| 6-O-trans-feruloyl catalpol | Liver Regeneration | In vivo (partial hepatectomy mouse model) | Promotes hepatocyte proliferation and accelerates liver regeneration.[8] | Silymarin |
| Scropolioside B (a 6-O-substituted catalpol derivative) | Anti-inflammatory | LPS-induced THP-1 cells | Stronger inhibitory effect on NF-κB activation and cytokine expression than catalpol.[1] | Catalpol |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to evaluating the biological effects of this compound.
Hepatoprotective Activity Assay (In Vitro)
This protocol is a general method for assessing hepatoprotective effects against toxin-induced cell death in a hepatic cell line (e.g., HepG2).
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Hepatotoxicity: Induce cytotoxicity by adding a hepatotoxin (e.g., carbon tetrachloride (CCl4) at a final concentration of 10 mM or acetaminophen at a final concentration of 5 mM) to the wells and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. A significant increase in cell viability in the presence of the compound compared to the toxin-only treated cells indicates a hepatoprotective effect.
α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory effect of a compound on α-glucosidase activity.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.
-
Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 1 mM.
-
Prepare various concentrations of this compound in the phosphate buffer. Acarbose is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the compound solution (or buffer for control) and 50 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[9][10]
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by Catalpol Derivatives
The anti-inflammatory and cytoprotective effects of catalpol are known to be mediated through various signaling pathways. It is plausible that 6-O-acyl derivatives, including this compound, modulate similar pathways, potentially with greater efficacy.
Caption: Potential signaling pathways modulated by catalpol derivatives.
Experimental Workflow for Evaluating Biological Activity
The following diagram illustrates a general workflow for the initial screening and characterization of the biological effects of a novel compound like this compound.
Caption: General experimental workflow for compound evaluation.
Conclusion and Future Directions
This compound is an intriguing derivative of catalpol with demonstrated anti-hepatotoxic and α-glucosidase inhibitory activities. The structural modification at the 6-O position suggests the potential for enhanced biological effects compared to its parent compound, a hypothesis supported by studies on other 6-O-acyl catalpol derivatives which show increased anti-inflammatory potency.
However, a comprehensive evaluation of the specificity and full therapeutic potential of this compound is currently hampered by the limited availability of quantitative data. Future research should focus on:
-
Quantitative assessment of its various biological activities (e.g., determining IC50 values for anti-inflammatory, neuroprotective, and anti-cancer effects) to allow for direct comparison with catalpol and other relevant drugs.
-
Elucidation of the specific molecular mechanisms of action, including the identification of its direct protein targets and its effects on key signaling pathways.
-
In vivo studies in relevant animal models to validate the in vitro findings and to assess its pharmacokinetic and safety profiles.
By addressing these research gaps, the scientific community can better understand the unique therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: An Evaluation of Experimental Reproducibility and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the experimental data, protocols, and signaling pathways related to 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol and its analogs, focusing on the reproducibility of their anti-inflammatory and neuroprotective effects.
Introduction
This compound, an iridoid glycoside, is a derivative of catalpol, a compound extensively studied for its neuroprotective and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the available experimental data on this compound and related compounds to assess the reproducibility of their biological effects. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are included to support further research and drug development efforts. While data specifically on this compound is limited, this guide draws comparisons with other 6-O-substituted catalpol derivatives to provide a broader context for its potential therapeutic applications.
Comparative Experimental Data
The available quantitative data from studies on this compound and its analogs are summarized below. It is important to note that direct comparative studies are scarce, and the data presented is a collation from different experimental setups.
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Anti-hepatotoxic activity | In vivo | Showed substantial anti-hepatotoxic activity. | [3] |
| Catalpol | Neuroprotection | In vivo (Ischemic white matter damage) | Suppressed inflammation, attenuated oligodendrocyte apoptosis, and myelin damage. | [1] |
| Anti-inflammatory | In vitro (LPS-stimulated alveolar macrophages) | Inhibited TNF-α, IL-6, IL-4, and IL-1β production; inhibited NF-κB and MAPK signaling. | [1] | |
| Antioxidant | In vitro (Primary cultured astrocytes) | Suppressed free radical production and elevated antioxidant capacity. | [1] | |
| 6-O-substituted catalpol derivatives (general) | NF-κB Inhibition | In vitro | Exhibited higher inhibitory activities against NF-κB activation than catalpol. | [4] |
| Scropolioside B (a 6-O-substituted catalpol derivative) | Anti-inflammatory | In vitro | Had stronger anti-inflammatory effects than catalpol. | [4] |
| 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol | Cytotoxicity | In vitro (A549, HT-29, and MCF-7 tumor cells) | Produced good cytotoxic effects at 100 µg/mL. | [5] |
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for key assays are provided below.
NF-κB Luciferase Reporter Assay
This assay is crucial for quantifying the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Objective: To measure the inhibitory effect of test compounds on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Test compounds (e.g., this compound, other catalpol derivatives).
-
Recombinant human TNF-α.
-
Luciferase Assay System (e.g., Promega).
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 reporter cells in a 96-well opaque plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.[6][7]
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing the test compounds at various concentrations. Incubate for 1 hour.[6]
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to induce NF-κB activation. Incubate for 22-24 hours.[6][8]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[7]
-
Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Measure the luminescence using a plate-reading luminometer.[6][9]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in transfection efficiency and cell viability.[9]
Western Blot Analysis for Inflammatory Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.
Objective: To determine the effect of test compounds on the expression of key inflammatory proteins (e.g., p-NF-κB, IκBα).
Materials:
-
Cell or tissue lysates.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-NF-κB, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.[10]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[11][13]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[10]
Animal Model of Neuroinflammation
Lipopolysaccharide (LPS)-induced neuroinflammation in rodents is a widely used model to study the in vivo efficacy of anti-inflammatory compounds.
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in an animal model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound).
-
Saline solution.
-
Anesthesia.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
-
Reagents for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes).
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle (saline) intraperitoneally (i.p.) or orally (p.o.) for a predetermined period (e.g., 7 days) before LPS injection.
-
Induction of Neuroinflammation: On the day of the experiment, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[14][15]
-
Behavioral Tests (Optional): Perform behavioral tests (e.g., open field test, Morris water maze) to assess cognitive and motor functions.
-
Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue and blood samples.[16]
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates and serum using ELISA kits.[16]
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to assess microglial activation (Iba1) and astrogliosis (GFAP).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways and Visualizations
Catalpol and its derivatives exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: NF-κB Signaling Pathway Inhibition.
The above diagram illustrates how pro-inflammatory stimuli like LPS activate the NF-κB pathway, leading to the expression of inflammatory genes. This compound and its analogs are hypothesized to inhibit this pathway, thereby reducing inflammation.
Caption: Experimental Workflow for Neuroprotection.
This workflow outlines the key steps in evaluating the neuroprotective effects of this compound in a preclinical model of neuroinflammation.
Conclusion
The available evidence suggests that 6-O-substituted catalpol derivatives, including potentially this compound, are promising candidates for the treatment of inflammatory and neurodegenerative diseases.[4][17] However, a significant gap in the literature exists regarding the specific experimental data and reproducibility for this compound. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct further investigations to validate the therapeutic potential of this compound and its analogs. Future studies should focus on direct, head-to-head comparisons with established compounds like catalpol to clearly delineate its efficacy and mechanism of action.
References
- 1. Catalpol | CAS:2415-24-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ptglab.com [ptglab.com]
- 12. bu.edu [bu.edu]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 15. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Logistical Information
Key Principles for Handling and Disposal:
-
Waste Minimization: The most effective way to manage laboratory waste is to minimize its generation in the first place. This can be achieved through careful planning of experiments and purchasing only the necessary quantities of the compound.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous trash.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include the full chemical name, "this compound," and any known hazard warnings.
-
Containment: Use appropriate, sealed, and chemically compatible containers for waste collection to prevent leaks or spills.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your organization's Chemical Hygiene Plan and contact your EHS department. They will provide specific instructions based on local, state, and federal regulations.
-
Waste Characterization: In the absence of a specific SDS, assume the compound is a non-hazardous chemical waste, but handle with care. Do not dispose of it down the drain or in the regular trash without explicit approval from your EHS department.[1][2]
-
Solid Waste Disposal:
-
Collect any solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, sealed container.
-
Label the container clearly with the chemical name and as "Solid Chemical Waste."
-
-
Liquid Waste Disposal:
-
If the compound is in a solvent, collect the solution in a separate, sealed, and properly labeled waste container. The label should indicate the solvent and the dissolved compound.
-
Never dispose of solutions containing this compound down the sanitary sewer unless authorized by the EHS department.[1]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be managed as chemical waste.
-
It is good practice to rinse the container three times with a suitable solvent. The first rinseate should be collected as chemical waste.[3] Subsequent rinses may be permissible for drain disposal if the compound is deemed non-hazardous and the solvent is appropriate for such disposal, subject to EHS approval.
-
Deface or remove the original label before disposing of the rinsed container in the appropriate recycling or trash receptacle, as advised by your EHS department.[2]
-
-
Arrange for Pickup: Once your waste container is ready for disposal, follow your institution's procedures to arrange for a pickup by the hazardous waste management team.
Quantitative Data Summary
As specific quantitative data regarding the disposal of this compound is not available, the following table provides a general framework for documenting chemical waste, which is a crucial aspect of laboratory safety and compliance.
| Parameter | Guideline | Example |
| Waste Type | Specify if solid or liquid | Solid Chemical Waste |
| Chemical Name(s) | List all constituents | This compound |
| Quantity | Estimate the amount | Approx. 5 grams |
| Container Type | Describe the waste container | Labeled, sealed plastic bag |
| Accumulation Start Date | Date waste was first added | 2025-12-13 |
| Disposal Request Date | Date of pickup request | 2025-12-20 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Comprehensive Safety and Handling Guide for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling powdered chemical compounds of a similar nature and the known hazards of its common solvents. A thorough risk assessment should be conducted before commencing any work.
I. Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes from airborne powder particles and splashes of chemical solutions. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double gloving is advisable, especially when working with solutions. | Provides a barrier against skin contact with the compound and its solvents. Always check the glove manufacturer's compatibility chart for the specific solvent being used. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. For larger quantities or when splashing is likely, a chemically resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the powdered form should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. | Minimizes the risk of respiratory tract irritation or other potential health effects from inhaling the fine powder. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects. |
II. Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
-
Preparation and Area Designation:
-
Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, containers, and solvents.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling the Powdered Compound:
-
Don all required PPE as specified in the table above.
-
Perform all weighing and transferring of the powdered compound within a certified chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.
-
Keep the container of the solid compound tightly sealed when not in use.
-
-
Preparing Solutions:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Be aware of the specific hazards associated with the chosen solvent (e.g., flammability of methanol and ethanol, skin absorption with DMSO, and toxicity of pyridine). Handle all solvents in the fume hood.[1][2][3][4]
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. The label should include the full chemical name and any known hazards. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. |
| Solutions of this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. The label must identify the full chemical name, the solvent used (e.g., "Waste Methanol with this compound"), and the approximate concentration. Do not mix with incompatible waste streams.[1] |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place in a designated, sealed hazardous waste bag or container. This waste should be treated as solid chemical waste. |
| Empty Compound Vials | If the vial is completely empty and clean, it may be possible to dispose of it in the regular glass waste stream, depending on institutional policies. If any residue remains, the vial should be treated as solid chemical waste. |
| Solvent Waste (from cleaning) | Collect all solvent rinsate in the appropriate hazardous waste container for that solvent. For instance, methanol rinsate should go into the "Waste Methanol" container.[1] Never dispose of organic solvents down the drain.[5] |
Note: Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.
IV. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe Handling Workflow Diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
